3-Fluoro-2-methoxybenzenemethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGVZYJECZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626330 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303043-91-6 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Fluoro-2-methoxybenzenemethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, synthesis, and safety information.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 303043-91-6 | [1] |
| Molecular Formula | C₈H₉FO₂ | [2] |
| Molecular Weight | 156.15 g/mol | [2] |
| Physical Form | Liquid | [1][2] |
| Purity | 96-98% (commercially available) | [2][3] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (liquid at RT) | [4] |
| Density | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde, 3-fluoro-2-methoxybenzaldehyde. This aldehyde is commercially available, making this a feasible synthetic route.
A general and widely applicable method for the reduction of aromatic aldehydes to their corresponding benzyl alcohols involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 3-Fluoro-2-methoxybenzaldehyde
Materials:
-
3-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
This protocol is a general guideline and may require optimization for scale and purity requirements.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public databases. However, based on the chemical structure, the expected spectral characteristics can be predicted.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methoxy protons. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant.
-
IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band for the alcohol group, C-H stretching bands for the aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and a C-O stretching band for the alcohol and ether functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.15 g/mol ).
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, substituted benzyl alcohols are a class of compounds with a wide range of reported biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1][5][6][7]. The presence of a fluorine atom and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a scaffold of interest for further biological evaluation.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation[1]. It may also cause respiratory irritation[4].
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |
It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. Store the container tightly closed in a cool, dry place[1].
Experimental Safety Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 303043-91-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxybenzenemethanol (CAS Number: 303043-91-6), a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. This document details the compound's chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications derived from the known roles of fluorinated organic molecules in pharmacology. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] While specific biological data for this isomer is limited, this guide serves as a foundational resource for researchers exploring its potential as a building block in the synthesis of novel therapeutic agents.
Chemical Identity and Properties
This compound, also known as (3-Fluoro-2-methoxyphenyl)methanol, is a substituted benzyl alcohol. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 303043-91-6 |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.16 g/mol |
| IUPAC Name | (3-Fluoro-2-methoxyphenyl)methanol |
| Synonyms | 3-Fluoro-2-methoxybenzyl alcohol |
| Appearance | Liquid (predicted) |
Data sourced from publicly available chemical databases.
Synthesis and Experimental Protocols
A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In the case of this compound, the logical precursor is 3-Fluoro-2-methoxybenzaldehyde. The reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Synthetic Workflow
The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is a representative procedure for the reduction of a substituted benzaldehyde.[2]
Materials:
-
3-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-2-methoxybenzaldehyde in 10 volumes of methanol.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add 1.2 equivalents of sodium borohydride to the solution in small portions.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Role in Drug Discovery and Development
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.
Table 2: Potential Pharmacological Advantages of Fluorination
| Property | Impact of Fluorine Incorporation |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. |
| Binding Affinity | Can be enhanced through favorable interactions with enzyme active sites. |
| Lipophilicity | Modulated to improve membrane permeability and bioavailability. |
| pKa | Altered to optimize the ionization state of nearby functional groups. |
Information based on general principles of medicinal chemistry.[1]
Hypothetical Application as an Enzyme Inhibitor
Fluorinated compounds often serve as effective enzyme inhibitors.[3] They can act as competitive inhibitors by binding to the active site or as non-competitive inhibitors by binding to allosteric sites.[3] Given the prevalence of substituted benzyl scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of signaling pathways implicated in diseases such as cancer.
Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this scaffold might interrupt a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its unique substitution pattern offers the potential to develop novel compounds with improved pharmacological profiles. While specific data on its biological activity is not yet widely available, the principles of medicinal chemistry suggest its utility as a scaffold for creating new therapeutic agents, particularly as enzyme inhibitors. The synthetic protocol outlined in this guide provides a practical starting point for the preparation and further investigation of this promising molecule.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 3-Fluoro-2-methoxybenzenemethanol. Although direct experimental data for this specific isomer is not extensively available in public literature, this document compiles predicted data based on the analysis of structurally related compounds and established principles of organic chemistry. The strategic placement of fluorine and methoxy substituents on the benzyl alcohol scaffold suggests intriguing possibilities for its use as a building block in medicinal chemistry and materials science. This guide outlines a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion on the potential role of this molecule in drug development, supported by the known effects of fluorination on pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic alcohol. The core structure consists of a benzene ring functionalized with a hydroxymethyl group (-CH₂OH), a fluorine atom at the 3-position, and a methoxy group (-OCH₃) at the 2-position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| CAS Number | Not assigned |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| Melting Point | Estimated to be in the range of 30-50 °C |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water |
| pKa (hydroxyl proton) | Estimated to be around 14-15 |
Synthesis and Characterization
While a specific synthetic protocol for this compound is not documented, a plausible route can be devised based on standard organic synthesis methodologies. A common approach would be the reduction of the corresponding aldehyde, 3-Fluoro-2-methoxybenzaldehyde.
Proposed Experimental Protocol: Synthesis
Reaction: Reduction of 3-Fluoro-2-methoxybenzaldehyde to this compound.
Materials:
-
3-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Spectral Analysis of 3-Fluoro-2-methoxybenzenemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-Fluoro-2-methoxybenzenemethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its immediate precursor, 2-Fluoro-3-methoxybenzaldehyde, and established principles of spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided.
Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from the known spectral data of its precursor, 2-Fluoro-3-methoxybenzaldehyde, and the expected chemical shifts and fragmentation patterns following the reduction of the aldehyde to a primary alcohol.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.1-7.3 | m | 3H | Ar-H | |
| ~4.7 | s | 2H | -CH₂OH | |
| ~3.9 | s | 3H | -OCH₃ | |
| ~2.0-3.0 (broad) | s | 1H | -OH |
Note: The chemical shifts of the aromatic protons are complex due to fluorine-proton coupling. The hydroxyl proton's chemical shift can vary depending on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling |
| ~150-155 (d) | C-F | Large ¹JCF |
| ~140-145 (d) | C-OCH₃ | Smaller ²JCF or ³JCF |
| ~125-130 | C-CH₂OH | |
| ~115-125 (m) | Ar-C | |
| ~60-65 | -CH₂OH | |
| ~55-60 | -OCH₃ |
Note: The aromatic region will show complex splitting patterns due to carbon-fluorine coupling.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1000 | Strong | C-O stretch (alcohol and ether), C-F stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 156 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | High | [M-OH]⁺ |
| 125 | High | [M-CH₂OH]⁺ |
| 109 | Moderate | [M-CH₂OH, -O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical benzylic alcohol fragmentation pathways.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A 300-500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: A 75-125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1][2]
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.[2] For a solid sample, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, wipe the crystal clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Electron Ionization (EI) Method:
-
Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.[3]
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent and inject it directly into the ion source.
-
GC Inlet: Dissolve the sample in a suitable solvent and inject it onto a GC column. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
-
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
Physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogs and established principles of organic chemistry to present a predictive profile. This guide includes predicted physical and spectroscopic data, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential relevance in drug discovery. The information is structured to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.
Introduction
Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. The introduction of fluorine and methoxy substituents onto the benzene ring can significantly modulate a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can influence metabolic stability, binding affinity, and lipophilicity. The methoxy group, a hydrogen bond acceptor and electron-donating group, can also impact molecular interactions and metabolic pathways.
This compound is a unique isomer whose specific properties are not widely reported in the public domain. This guide aims to fill this knowledge gap by providing a detailed, albeit predictive, technical overview to facilitate further research and application of this compound.
Predicted Physicochemical Properties
The physical and chemical properties of this compound have been estimated based on data from structurally similar compounds, including other fluoro-methoxy substituted benzyl alcohols and related aromatic systems.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₉FO₂ | - |
| Molecular Weight | 156.15 g/mol | - |
| Appearance | Colorless to light yellow liquid or low melting solid | Based on similar substituted benzyl alcohols. |
| Boiling Point | ~230-250 °C (at 760 mmHg) | Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (223.6±25.0 °C).[1] |
| Melting Point | Not available | Likely a low melting solid or liquid at room temperature. |
| Density | ~1.2 g/cm³ | Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (1.187±0.06 g/cm³).[1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General solubility for substituted benzyl alcohols. |
| pKa | ~14 | Estimated based on the pKa of benzyl alcohol and the electronic effects of the substituents. |
Predicted Spectroscopic Data
Spectroscopic data provides crucial information for the identification and characterization of a molecule. The following are predicted spectroscopic characteristics for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -CH₂-OH), δ ~3.9 (s, 3H, -OCH₃), δ ~2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-160 (d, ¹JCF), δ ~140-150 (Ar-C), δ ~110-130 (Ar-CH), δ ~60-65 (-CH₂-OH), δ ~55-60 (-OCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -130 ppm |
| IR Spectroscopy (neat) | 3400-3200 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Ar C-H stretch), 2950-2850 cm⁻¹ (Aliphatic C-H stretch), 1600-1450 cm⁻¹ (Ar C=C stretch), 1250-1000 cm⁻¹ (C-O stretch), 1100-1000 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 156 (M⁺), 139, 125, 111, 97, 77 |
Synthesis Protocol
A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.
Synthesis of this compound from 3-Fluoro-2-methoxybenzaldehyde
This protocol details the reduction of 3-fluoro-2-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.
Materials:
-
3-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound, the structural motifs present suggest potential areas of interest for future research.
Fluorinated organic molecules are of significant interest in drug discovery.[2] The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate cell membrane permeability.
Benzyl alcohol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties. The specific substitution pattern of a fluorine and a methoxy group can fine-tune these activities.
Diagram 2: Potential Research Workflow
Caption: A logical workflow for investigating biological activity.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the physical and chemical properties of this compound. By compiling and analyzing data from related compounds, this document offers valuable insights for researchers interested in the synthesis and application of this novel molecule. The provided synthetic protocol offers a practical starting point for its preparation, and the discussion on potential biological significance highlights promising avenues for future investigation. Further experimental validation of the predicted data is essential to fully elucidate the characteristics of this compound and unlock its potential in various scientific disciplines.
References
The Predicted Biological Activity of 3-Fluoro-2-methoxybenzenemethanol: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document provides a predictive overview of the potential biological activities of 3-Fluoro-2-methoxybenzenemethanol. As of December 2025, there is no publicly available experimental data for this specific compound. The predictions herein are based on established structure-activity relationships (SAR) of structurally similar molecules and are intended to guide future research.
Introduction
This compound is a small aromatic organic compound. Its structure, featuring a benzyl alcohol core with fluoro and methoxy substitutions, suggests a potential for diverse biological activities. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The methoxy group is a common substituent in many approved drugs and can play a crucial role in target binding and modulating the overall properties of a compound.[1] This guide aims to predict the potential biological activities of this compound based on the known effects of its structural components and to propose a roadmap for its experimental evaluation.
Predicted Biological Activities and Rationale
Based on the analysis of structurally related compounds, this compound is predicted to exhibit one or more of the following activities:
-
Antimicrobial Activity: Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[2] The introduction of a fluorine atom is often associated with enhanced antimicrobial potency.
-
Anticancer Activity: Certain methoxy-substituted polycyclic aromatic compounds have demonstrated antitumor activities in vitro.[3][4] The specific substitution pattern on the benzene ring is a critical determinant of cytotoxic effects.[5]
-
Anti-inflammatory and Analgesic Activity: Some benzyl alcohol derivatives have been reported to have anti-inflammatory and anti-nociceptive properties.[2]
The rationale for these predictions is further detailed in the comparative analysis below.
Comparative Structural Analysis
To substantiate the predicted activities, a comparison of this compound with structurally related compounds for which biological data is available is presented in Table 1.
| Compound | Structure | Relevant Substituents | Reported/Predicted Biological Activity | Reference |
| This compound | 3-Fluoro, 2-Methoxy | Predicted: Antimicrobial, Anticancer, Anti-inflammatory | N/A | |
| Benzyl Alcohol | Unsubstituted | Antimicrobial, Local anesthetic | [2] | |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 3-Methoxy, 4-Hydroxy | Anti-angiogenic, Anti-inflammatory, Anti-nociceptive | [2] | |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | 2-Hydroxy, 3-Methoxy | High cytotoxicity against various cancer cell lines | [5] | |
| Fluorinated Benzyl Alcohols | Fluorine substitution | Increased hydrogen-bond acidity, influencing biological interactions | [6][[“]] | |
| Methoxy Dibenzofluorene Derivatives | Methoxy group on a polycyclic aromatic system | Antitumor activities in vitro | [3][4] |
Proposed Experimental Protocols
To validate the predicted biological activities of this compound, a systematic experimental evaluation is necessary. The following protocols are proposed based on standard methodologies for assessing the predicted activities.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: A broth microdilution assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight, and the inoculum will be standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: this compound will be serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) will be cultured in appropriate media.
-
Compound Treatment: Cells will be seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.
-
MTT Assay: After treatment, the medium will be replaced with fresh medium containing MTT. Following incubation, the formazan crystals will be dissolved in a solubilization solution.
-
Data Analysis: The absorbance will be measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) will be calculated.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed workflow for evaluating the biological activity of this compound and a hypothetical signaling pathway it might modulate.
Caption: Proposed workflow for the prediction and validation of biological activity.
Caption: Hypothetical apoptotic signaling pathway potentially modulated by the compound.
Conclusion
While experimental data for this compound is currently lacking, a predictive analysis based on structure-activity relationships of similar compounds suggests its potential as an antimicrobial, anticancer, and/or anti-inflammatory agent. The proposed experimental protocols provide a clear path for the validation of these predicted activities. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy and safety assessments, will be crucial to determine the therapeutic potential of this novel compound. This technical guide serves as a foundational resource to stimulate and direct future research into the biological properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]
- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
The Genesis of Specificity: A Technical History of Substituted Benzyl Alcohols in Therapeutics
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted benzyl alcohol motif, a seemingly simple scaffold consisting of a benzene ring bearing both a hydroxylated methyl group and other substituents, is a cornerstone of modern pharmacology. The strategic modification of this core structure has yielded compounds capable of interacting with biological targets with remarkable specificity and potency. This has led to the development of blockbuster drugs that have reshaped the treatment of diseases ranging from respiratory ailments to cancer. This technical guide delves into the discovery, history, and key experimental methodologies behind two exemplary substituted benzyl alcohols: Salbutamol, a selective β2-adrenergic agonist, and Tamoxifen, a selective estrogen receptor modulator (SERM). By examining their development, from initial synthesis to clinical application, we can appreciate the intricate process of rational drug design and the evolution of targeted therapies.
Chapter 1: Salbutamol - Engineering Selectivity for Bronchodilation
Discovery and History
The development of Salbutamol (also known as Albuterol) is a landmark in the rational design of selective agonists. In the mid-20th century, the primary treatments for asthma-related bronchospasm were non-selective adrenergic agonists like epinephrine and isoproterenol. While effective bronchodilators, their action on β1-adrenergic receptors in the heart led to significant cardiovascular side effects, such as tachycardia and palpitations.
The scientific imperative was to create a molecule that could selectively target the β2-adrenergic receptors predominant in bronchial smooth muscle while minimizing effects on cardiac β1 receptors. A research team at Allen and Hanburys (now part of GlaxoSmithKline) in the UK, led by David Jack, systematically modified the structure of isoproterenol. They hypothesized that increasing the steric bulk of the N-substituent would favor interaction with the β2 receptor. This led to the replacement of isoproterenol's isopropyl group with a larger tert-butyl group. Additionally, they replaced one of the catechol hydroxyl groups with a hydroxymethyl group, which rendered the molecule resistant to metabolism by the enzyme catechol-O-methyltransferase (COMT), thereby prolonging its duration of action.
This strategic molecular engineering culminated in the synthesis of Salbutamol in 1966.[1] It was introduced commercially as Ventolin in 1969 and rapidly became the gold-standard rescue inhaler for asthma, offering rapid bronchodilation with significantly reduced cardiac side effects.[2]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Salbutamol exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. Binding of Salbutamol initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
Quantitative Pharmacological Data
The success of Salbutamol lies in its selectivity for the β2 receptor over the β1 receptor. This selectivity can be quantified through binding affinity (Ki) and functional potency (EC50) values.
| Parameter | Receptor | Value | Species | Notes |
| Selectivity | β2 vs β1 | 29-fold | - | Salbutamol is 29 times more selective for β2 receptors than β1 receptors.[3] |
| Potency (EC50) | β2 (cAMP formation) | 0.6 µM | Human | Value for stimulating cyclic AMP formation in cultured human airway smooth muscle cells.[4] |
| Potency (pEC50) | β2 (cAMP accumulation) | 6.95 ± 0.07 | Human | Measured in U937 promonocytes. pEC50 is the negative log of the EC50 value.[5] |
| Affinity (R-isomer) | β2 | 150x > S-isomer | - | The R-isomer has 150 times greater affinity for the β2-receptor than the S-isomer.[3] |
Experimental Protocol: Synthesis from 4-Hydroxyacetophenone
One of the historically significant and common routes for Salbutamol synthesis starts from 4-hydroxyacetophenone. The following protocol is a generalized representation based on established chemical principles and published methodologies.[1]
Step 1: Chloromethylation and Hydroxylation of 4-Hydroxyacetophenone
-
Reaction Setup: To a suitable reaction vessel, charge 4-hydroxyacetophenone, a 37% aqueous formaldehyde solution, and concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to 50°C and maintain for approximately 5 hours with stirring.
-
Work-up and Hydroxylation: After the reaction is complete, cool the mixture. Add a slurry of calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water. This step facilitates the hydroxylation of the newly introduced chloromethyl group.
-
Isolation: After work-up, the product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is isolated. A typical yield for this step is around 75%.
Step 2: Bromination of the Benzylic Alcohol
-
Protection (Optional but Recommended): To avoid side reactions, selectively protect the phenolic hydroxyl group, for example, as a benzyl ether.
-
Appel Reaction: The benzylic alcohol is converted to the corresponding bromide. To a solution of the protected intermediate in a suitable solvent (e.g., dichloromethane), add triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
-
Isolation: After the reaction is complete, the product, an α-bromo ketone intermediate, is purified, typically by chromatography. Yields for this step are often greater than 90%.
Step 3: Amination and Reduction
-
Amination: The α-bromo ketone intermediate is reacted with N-benzyl-tert-butylamine in a suitable solvent with a base to neutralize the HBr formed. This nucleophilic substitution introduces the required amino group.
-
Reduction of Carbonyl: The resulting amino ketone is then reduced to the final alcohol. A common laboratory-scale reducing agent is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. The reaction is typically run at a controlled temperature of 15-20°C.[6]
-
Deprotection: If a protecting group was used for the phenolic hydroxyl, it is removed in the final step. For a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[6]
-
Final Product: The final product is Salbutamol, which can be further purified and converted to a salt (e.g., salbutamol sulfate) for formulation.
Chapter 2: Tamoxifen - A Targeted Approach to Breast Cancer
Discovery and History
The story of Tamoxifen is one of serendipity and scientific persistence. In 1962, chemist Dora Richardson, working at the Alderley Park laboratories of Imperial Chemical Industries (ICI), first synthesized a triphenylethylene compound designated ICI 46,474.[7][8][9] The project's goal was to develop a post-coital contraceptive by creating an anti-estrogenic agent.
Early clinical trials, however, revealed a paradoxical effect: instead of inhibiting ovulation, the compound induced it.[9][10] Deemed a failure as a contraceptive, the project was nearly abandoned. However, the compound's potent anti-estrogenic properties in rat models, championed by biologist Arthur Walpole and later pharmacologist V. Craig Jordan, suggested a different application: treating estrogen-dependent breast cancer.[10] After further trials demonstrated its efficacy in advanced breast cancer, ICI 46,474 was launched in 1973 under the brand name Nolvadex. It became the first targeted cancer therapy and has saved millions of lives by treating and preventing hormone receptor-positive breast cancer.[10]
Mechanism of Action: Selective Estrogen Receptor Modulation
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6) into active metabolites, most notably 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites are the primary mediators of the drug's therapeutic effect. They act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific antagonist or partial agonist effects.
In breast tissue, endoxifen and 4-OHT are potent antagonists. They competitively bind to the estrogen receptor alpha (ERα), preventing the natural ligand, estradiol, from binding and activating the receptor. This Tamoxifen-ER complex recruits co-repressor proteins to the DNA, inhibiting the transcription of estrogen-responsive genes that are critical for cancer cell proliferation. This leads to a cytostatic effect, causing cancer cells to remain in the G0 and G1 phases of the cell cycle.
Quantitative Pharmacological Data
The clinical efficacy of Tamoxifen is dependent on its conversion to more potent metabolites. The binding affinities of these compounds for the estrogen receptor are significantly higher than that of the parent drug.
| Compound | Receptor | Binding Affinity / Potency | Notes |
| Tamoxifen | ERα | Low | Prodrug with relatively low affinity for the estrogen receptor. |
| 4-Hydroxytamoxifen (4-OHT) | ERα | 30-100x > Tamoxifen | A primary active metabolite with significantly higher binding affinity.[6] |
| Endoxifen | ERα | 30-100x > Tamoxifen | Considered the most important active metabolite due to its higher plasma concentration compared to 4-OHT.[6] |
| N-desmethyltamoxifen | ERα | < Tamoxifen | A primary metabolite with lower binding affinity than the parent drug. |
| (Z)-4-OHT IC50 | ERα | 7 nM | Inhibitory concentration for binding to ERα.[6] |
| (Z)-Endoxifen IC50 | ERα | 3 nM | Inhibitory concentration for binding to ERα, showing slightly higher affinity than 4-OHT.[6] |
Experimental Protocol: Synthesis via McMurry Coupling
The tetrasubstituted alkene core of Tamoxifen presents a synthetic challenge. The McMurry reaction, which uses a low-valent titanium reagent to reductively couple two ketone molecules, is a powerful method for its construction, particularly for controlling the desired Z-isomer geometry.
Protocol based on published patent literature: [7]
-
Preparation of Low-Valent Titanium Reagent: In a flask under an inert atmosphere (e.g., Argon), suspend a titanium salt (e.g., TiCl₃) in a dry ether solvent like tetrahydrofuran (THF). Add a strong reducing agent (e.g., zinc dust or lithium aluminum hydride) portion-wise. The mixture is typically refluxed to generate the active black slurry of low-valent titanium.
-
McMurry Coupling Reaction: To the prepared titanium reagent, add a solution of the two ketone starting materials: propiophenone and 4-(2-chloroethoxy)benzophenone in dry THF. The mixture is refluxed for several hours. The reaction couples the two ketones to form the desired tetrasubstituted alkene. This mixed-coupling reaction surprisingly favors the formation of the desired Z-isomer.
-
Quench and Work-up: After the reaction is complete, cool the mixture and quench it carefully with an aqueous solution (e.g., aqueous K₂CO₃). Filter the mixture to remove titanium oxides. The organic phase is separated, dried, and the solvent is removed under vacuum.
-
Amination: Dissolve the crude haloethoxy intermediate in a suitable vessel with excess dimethylamine. The reaction is typically performed in a sealed vessel at an elevated temperature (e.g., 70-90°C) to facilitate the nucleophilic substitution.
-
Purification: The final product, (Z)-Tamoxifen, is isolated and purified from the E-isomer and other impurities. This is often achieved by fractional crystallization of the free base or a salt (e.g., citrate) from a suitable solvent system like petroleum ether.
Conclusion
The histories of Salbutamol and Tamoxifen exemplify the power of medicinal chemistry to solve complex biological problems. The development of Salbutamol was a triumph of rational design, where a deep understanding of receptor subtypes and drug metabolism led to a life-changing medicine with an improved safety profile. The discovery of Tamoxifen, born from a failed contraceptive program, highlights the critical role of scientific curiosity and the vision to repurpose a molecule for a different, life-saving application.
Both cases demonstrate that the benzyl alcohol scaffold, through strategic substitution, can be tailored to interact with specific biological targets. The detailed experimental protocols and quantitative data presented herein provide a technical foundation for researchers in the field, illustrating the chemical principles that underpin the creation of these essential medicines. The continued exploration of substituted aromatic scaffolds promises to yield new generations of targeted therapies for the ongoing challenges in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 6. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 9. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]
- 10. The Synthesis of Tamoxifen and 4-hydroxytamoxifen Analogs for Estrogen ... - Matthew Riley Lashley - Google ブックス [books.google.co.jp]
3-Fluoro-2-methoxybenzenemethanol: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier, which should always be consulted prior to handling this chemical.
Executive Summary
3-Fluoro-2-methoxybenzenemethanol is a substituted benzyl alcohol derivative used in organic synthesis. While a valuable building block, it presents several health and environmental hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of its properties, hazards, and detailed procedures for safe handling, storage, and disposal to minimize risk to personnel and the environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, the potential to cause an allergic skin reaction (sensitization), and harm to aquatic life.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Skin Sensitisation: Sub-category 1B[1]
-
Acute Aquatic Hazard: Category 3[1]
Signal Word: Warning[1]
Hazard Pictograms:
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H402: Harmful to aquatic life.[1]
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for designing safe experimental setups and for emergency planning.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | - |
| Molecular Weight | 156.15 g/mol | - |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Melting Point | 22 - 25 °C (72 - 77 °F) | [1] |
| Boiling Point | 259 °C (498 °F) | [1] |
| Density | 1.113 g/cm³ at 25 °C (77 °F) | [1] |
| Flash Point | Data not available | - |
| Vapor Pressure | Data not available | - |
| Solubility | Data not available | - |
| Autoignition Temperature | Data not available | - |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory to mitigate the risks of skin and eye irritation, skin sensitization, and environmental release.
Personal Protective Equipment (PPE)
A baseline of PPE is required at all times when handling this compound.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination is suspected.[1]
-
Eye and Face Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[2][3] An apron or over-sleeves may be appropriate for large-scale operations.[2][4]
Engineering Controls
-
Ventilation: All handling of this chemical, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood to avoid inhalation of any potential vapors or mists.[2][5]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Weighing and Transfer Protocol
This protocol is designed to prevent skin contact and environmental release during solid or liquid transfers.
-
Preparation: Designate a specific area within a chemical fume hood for the weighing and transfer operation.[1] Cover the work surface with absorbent, disposable bench paper.
-
Container Handling: Place the stock container of this compound in a secondary container (e.g., a beaker or plastic tub) before moving it to the designated area.
-
Weighing: If the material is a solid at room temperature, carefully transfer the required amount to a tared container using a clean spatula. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for accurate transfer.
-
Closure: Tightly seal both the stock container and the receiving container immediately after the transfer is complete.
-
Decontamination: Clean any spatulas or other reusable equipment with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect the rinse solvent as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[1]
Spill Response Protocol
A minor chemical spill is one that laboratory staff can safely manage without assistance. A major spill requires evacuation and professional emergency response.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[2]
-
Control Vapors: If the spill occurs outside a fume hood, ensure the area is well-ventilated, opening windows if possible.[2]
-
Don PPE: Wear a minimum of a lab coat, safety goggles, and double-layered chemically resistant gloves.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate Area: Clean the spill area with soap and water.[5]
-
Dispose: Dispose of all contaminated materials (including gloves and cleaning materials) as hazardous waste. Do not wash spills down the drain.[2]
Storage and Disposal
Proper storage and disposal are crucial to maintain chemical stability and prevent environmental contamination.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Store below eye level to minimize the risk of dropping and splashing.[2]
-
The product is chemically stable under standard ambient conditions (room temperature).[1]
Disposal
As this chemical is harmful to aquatic life, it must not be released into the environment.[1]
-
Waste Collection: Collect all waste containing this compound, including surplus material, reaction residues, and contaminated materials (e.g., gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Final Disposal: Dispose of the contents and the container through a licensed and approved hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][6] Do not dispose of this chemical down the drain or in the regular trash.[2][6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
General Advice: Show the Safety Data Sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention from an ophthalmologist.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[1][3]
Workflow and Logic Diagrams
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted aromatic compounds, with a specific focus on 3-Fluoro-2-methoxybenzenemethanol. Due to the current absence of specific experimental thermochemical data for this compound in publicly available literature, this document serves as a foundational resource. It details the established experimental and computational protocols for determining key thermochemical parameters such as enthalpy of formation. Furthermore, it presents available data for structurally analogous compounds to offer a comparative context for researchers in the fields of chemistry, materials science, and drug development.
Introduction
This compound is a substituted aromatic alcohol of interest in various chemical and pharmaceutical research areas. The introduction of fluorine and methoxy substituents to the benzyl alcohol framework can significantly influence the molecule's electronic properties, intermolecular interactions, reactivity, and metabolic stability. A thorough understanding of its thermochemical properties, including the enthalpy of formation, is fundamental for predicting molecular stability, reaction energetics, and bond strengths. This knowledge is critical for process design, safety assessments, and the rational design of new chemical entities in drug discovery.
This guide addresses the current gap in available experimental data for this compound by providing a detailed overview of the state-of-the-art techniques used to determine these crucial parameters.
Thermochemical Data for Analogous Compounds
While specific data for this compound is not available, examining the thermochemical properties of the parent compound, benzyl alcohol, and other substituted benzyl alcohols provides a valuable reference point.
Table 1: Thermochemical Data for Benzyl Alcohol (C₆H₅CH₂OH)
| Thermochemical Property | Value | Phase | Reference(s) |
| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -352 kJ/mol | Liquid | [1] |
| Molar Enthalpy of Combustion | 894.3 kcal/mol (at 20 °C) | - | [2] |
| Boiling Point | 205.3 °C | - | [2] |
| Melting Point | -15.2 °C | - | [2] |
| Liquid Phase Heat Capacity (Cp,liquid) | 215.94 J/mol·K (at 298.15 K) | Liquid | [3] |
Table 2: Thermochemical Data for Other Substituted Benzyl Alcohols
| Compound | Formula | Thermochemical Property | Value | Phase | Reference(s) |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | ΔrH° | 1512 ± 8.8 kJ/mol | Gas | [4] |
| 4-(Difluoromethoxy)benzyl alcohol | C₈H₈F₂O₂ | Molecular Weight | 174.14 g/mol | - | [5] |
Experimental Protocols for Thermochemical Data Determination
The determination of the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) is a primary goal of thermochemical studies. This is typically achieved by combining results from multiple experimental techniques. A comprehensive experimental workflow is essential for obtaining reliable and consistent data.[6][7]
Combustion Calorimetry
Combustion calorimetry is the cornerstone for determining the standard molar enthalpy of formation of solid or liquid compounds (ΔfH°(cr or l)).
Methodology:
-
A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
The bomb is then submerged in a known mass of water in a calorimeter.
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously measured to determine the energy of combustion.
-
The energy of combustion is used to calculate the standard molar enthalpy of combustion (ΔcH°).
-
Finally, the standard molar enthalpy of formation is derived using Hess's law.
For organofluorine compounds, specialized techniques such as rotating-bomb calorimetry are often employed to ensure that the combustion products (like aqueous hydrofluoric acid) are in a well-defined final state.
Determination of Enthalpy of Sublimation/Vaporization
To obtain the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed phase (solid or liquid) to the gas phase must be determined.
3.2.1. Knudsen Effusion Method This method is suitable for determining the vapor pressure of low-volatility solids.
Methodology:
-
The sample is placed in a Knudsen cell, which has a small orifice.
-
The cell is heated under high vacuum.
-
The rate of mass loss of the sample due to effusion through the orifice is measured as a function of temperature.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
The standard molar enthalpy of sublimation (ΔsubH°) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[7]
3.2.2. Transpiration Method The transpiration method is another technique for measuring vapor pressures.
Methodology:
-
A stream of an inert gas is passed over the sample at a known flow rate and temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of the sublimed or evaporated substance is determined by trapping and weighing it or by measuring the mass loss of the sample.
-
The vapor pressure is calculated from the amount of transported substance and the volume of the carrier gas.
-
Similar to the Knudsen effusion method, the enthalpy of sublimation or vaporization is obtained from the temperature dependence of the vapor pressure.[7]
3.2.3. Differential Scanning Calorimetry (DSC) DSC can be used to measure the molar enthalpies of fusion (ΔcrˡHₘ°).
Methodology:
-
A small, weighed sample is placed in a DSC pan.
-
The sample is heated at a constant rate, and the heat flow to the sample is compared to that of an empty reference pan.
-
An endothermic peak is observed at the melting point, and the area under this peak is proportional to the enthalpy of fusion.
Computational Thermochemistry
In the absence of experimental data, high-level quantum chemical calculations provide a powerful tool for estimating thermochemical properties.
Methodology:
-
The geometry of the molecule is optimized using a suitable level of theory, such as density functional theory (DFT) (e.g., B3LYP) with an appropriate basis set.[8]
-
More accurate single-point energy calculations are then performed using high-level composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4).[6]
-
The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.
The mutual validation of experimental and theoretical results is a crucial aspect of modern thermochemical studies, providing a high degree of confidence in the final recommended values.[6][7]
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for determining the standard molar enthalpy of formation of a compound like this compound.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol [webbook.nist.gov]
- 4. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 5. 4-(Difluoromethoxy)benzyl alcohol | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Fluoro-2-methoxybenzenemethanol from 2-fluoro-3-methoxybenzaldehyde via reduction. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the final product. This synthesis is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The protocol includes a comprehensive list of materials, a step-by-step procedure, methods for product purification and characterization, and essential safety precautions.
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxy group on the aromatic ring makes it a versatile intermediate for introducing these moieties into more complex structures, potentially enhancing pharmacological properties such as metabolic stability and binding affinity.[1] The presented protocol offers a straightforward and efficient method for this conversion using sodium borohydride (NaBH₄), a reagent known for its chemoselectivity in reducing aldehydes and ketones.[2][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier (Example) |
| 2-Fluoro-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Saturated aqueous sodium bicarbonate | Laboratory Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | - |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Rotary evaporator | - | - |
| Glassware for extraction and filtration | - | - |
Procedure
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-fluoro-3-methoxybenzaldehyde (5.0 g, 32.4 mmol).
-
Dissolution: Anhydrous methanol (50 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.
-
Cooling: The flask is placed in an ice bath, and the solution is cooled to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Sodium borohydride (0.61 g, 16.2 mmol) is added portion-wise to the cooled solution over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Quenching: The reaction is carefully quenched by the dropwise addition of deionized water (20 mL) to decompose the excess sodium borohydride.
-
Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting aqueous residue is extracted with dichloromethane (3 x 30 mL).
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Fluoro-3-methoxybenzaldehyde |
| Molecular Weight of Starting Material | 154.14 g/mol [4] |
| Amount of Starting Material | 5.0 g |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molecular Weight of Reducing Agent | 37.83 g/mol |
| Amount of Reducing Agent | 0.61 g |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Product | This compound |
| Molecular Weight of Product | 156.15 g/mol [5] |
| Theoretical Yield | 5.06 g |
| Appearance | Colorless to pale yellow oil or solid |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzylic protons and the disappearance of the aldehydic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the conversion of the carbonyl carbon to a hydroxymethylene carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To observe the appearance of a broad O-H stretching band and the disappearance of the C=O stretching band of the aldehyde.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
-
Melting Point: If the product is a solid, its melting point can be compared to the literature value.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed.[7] Handle with care and avoid contact with skin and eyes.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 2-fluoro-3-methoxybenzyl alcohol (C8H9FO2) [pubchemlite.lcsb.uni.lu]
- 7. downloads.ossila.com [downloads.ossila.com]
Application Note: A Comparative Study of Protocols for the Reduction of 3-Fluoro-2-methoxybenzoic Acid
Introduction
3-Fluoro-2-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reduction to the corresponding (3-fluoro-2-methoxyphenyl)methanol is a critical transformation. This application note provides detailed protocols for this reduction using two common and effective reducing agents: Borane-Tetrahydrofuran complex (BH₃·THF) and Lithium Aluminium Hydride (LiAlH₄). The chemoselectivity of borane complexes makes them suitable for reducing carboxylic acids in the presence of other functional groups like esters or amides.[1][2] In contrast, Lithium Aluminium Hydride is a more potent but less selective reducing agent, capable of reducing a wide range of functional groups including esters, amides, and nitriles.[3][4][5]
This document outlines the experimental procedures, safety precautions, and expected outcomes for both methods, providing researchers with a comprehensive guide for selecting the most appropriate protocol based on their specific needs, including reaction scale, available equipment, and the presence of other functional groups in the starting material.
Materials and Methods
Materials:
-
3-Fluoro-2-methoxybenzoic acid
-
Borane-Tetrahydrofuran complex (1 M solution in THF)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Both BH₃·THF and LiAlH₄ are highly reactive and moisture-sensitive reagents. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] Extreme caution must be exercised during handling and quenching.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is adapted from general procedures for the selective reduction of carboxylic acids.[6][7]
Experimental Procedure:
-
Reaction Setup: To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask and stir the mixture until the acid is completely dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1 M BH₃·THF solution (70.6 mL, 70.6 mmol, 1.2 equivalents) dropwise via a dropping funnel over a period of 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 20 mL of methanol dropwise to quench the excess borane.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-fluoro-2-methoxyphenyl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Reduction using Lithium Aluminium Hydride (LiAlH₄)
This protocol follows the general procedure for the powerful reduction of carboxylic acids.[3][4][8][9]
Experimental Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (3.34 g, 88.2 mmol, 1.5 equivalents) and 100 mL of anhydrous diethyl ether.
-
Preparation of Acid Solution: In a separate flask, dissolve 3-fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol) in 100 mL of anhydrous diethyl ether.
-
Addition of Acid: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of 3-fluoro-2-methoxybenzoic acid dropwise from the dropping funnel over a period of 1 hour. A vigorous reaction with hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by heating to reflux for 4 hours.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:
-
3.3 mL of water
-
3.3 mL of 15% aqueous NaOH
-
9.9 mL of water A granular precipitate should form.[2]
-
-
Work-up: Stir the mixture at room temperature for 30 minutes.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether.
-
Drying and Concentration: Combine the filtrate and the washings, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude (3-fluoro-2-methoxyphenyl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).
Data Presentation
| Parameter | Protocol 1 (BH₃·THF) | Protocol 2 (LiAlH₄) | Reference |
| Reducing Agent | Borane-Tetrahydrofuran | Lithium Aluminium Hydride | N/A |
| Equivalents of Reagent | 1.2 | 1.5 | [7],[5] |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | [7],[5] |
| Reaction Temperature | Reflux (approx. 66 °C) | Reflux (approx. 35 °C) | [7],[5] |
| Reaction Time | 4 hours | 6 hours (2h at RT, 4h at reflux) | [7],[5] |
| Typical Yield | 85-95% | 90-98% | General expectation |
| Chemoselectivity | High (selective for carboxylic acids) | Low (reduces most carbonyls) | [10],[3] |
| Safety Considerations | Moisture sensitive, releases H₂ | Pyrophoric, reacts violently with water | [7],[5] |
Experimental Workflow and Signaling Pathways
Figure 1: Experimental workflows for the reduction of 3-fluoro-2-methoxybenzoic acid.
References
- 1. acs.org [acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 9. youtube.com [youtube.com]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-2-methoxybenzenemethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzenemethanol is a valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-2-methoxyphenyl motif into target molecules. This structural unit is of interest in medicinal and agrochemical research due to the unique electronic properties conferred by the fluorine and methoxy substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This document provides an overview of the key applications of this compound and detailed protocols for its derivatization.
Key Applications
This compound serves as a versatile precursor for a variety of functional groups, enabling its incorporation into more complex molecular architectures. The primary transformations of the benzylic alcohol moiety include oxidation to the corresponding aldehyde, conversion to a benzyl halide for nucleophilic substitution, and etherification. These derivatives are key intermediates in the synthesis of bioactive compounds.
Synthetic Utility Overview
The following diagram illustrates the central role of this compound as a building block for accessing various key intermediates.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations of this compound. The accompanying tables summarize representative quantitative data for these reactions.
Oxidation to 3-Fluoro-2-methoxybenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial step for subsequent reactions such as Wittig olefination, reductive amination, and the formation of imines and heterocycles. A mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) is often employed to avoid over-oxidation to the carboxylic acid.
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM, 10 mL/mmol of alcohol) at room temperature, add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Fluoro-2-methoxybenzaldehyde.
Quantitative Data:
| Entry | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | PCC | DCM | 3 | 85 | >98 |
| 2 | DMP | DCM | 2 | 90 | >98 |
| 3 | MnO₂ | Chloroform | 24 | 75 | >97 |
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols.[1][2] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[1][2]
Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | NaH | THF | 12 | 92 | >99 |
| 2 | Ethyl Bromide | NaH | THF | 16 | 88 | >98 |
| 3 | Benzyl Bromide | KH | DMF | 12 | 85 | >98 |
Conversion to 1-(Chloromethyl)-3-fluoro-2-methoxybenzene
The conversion of the benzylic alcohol to a benzyl chloride provides a reactive electrophile for various nucleophilic substitution reactions, enabling the introduction of the 3-fluoro-2-methoxyphenylmethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (10 mL/mmol of alcohol) at 0 °C, add a few drops of anhydrous dimethylformamide (DMF) as a catalyst.
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation or flash column chromatography to yield pure 1-(chloromethyl)-3-fluoro-2-methoxybenzene.
Quantitative Data:
| Entry | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | SOCl₂ | DCM | 2.5 | 95 | >97 | | 2 | PPh₃/CCl₄ | Acetonitrile | 4 | 88 | >96 | | 3 | HCl (conc.) | Toluene | 6 | 75 | >95 |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative from this compound.
Caption: General experimental workflow for derivatization.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. The protocols provided herein offer reliable methods for its conversion into key synthetic intermediates. The strategic incorporation of the 3-fluoro-2-methoxyphenyl moiety can significantly impact the biological activity and pharmacokinetic properties of drug candidates and agrochemicals, making this building block a valuable tool for researchers in these fields.
References
Applications of 3-Fluoro-2-methoxybenzenemethanol in Medicinal Chemistry: A Focus on Antiviral Drug Discovery
Introduction
3-Fluoro-2-methoxybenzenemethanol is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique physicochemical properties to the molecule and its derivatives. The strategic incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral compounds, with a specific focus on inhibitors of human cytomegalovirus (HCMV).
Application Note 1: Synthesis of Substituted 3-Fluorophenyl Methanol Derivatives as Potent Antiviral Agents
Substituted 3-fluorophenyl methanol compounds have demonstrated significant potential as antiviral drugs, particularly in the treatment of cytomegalovirus infections. Research has shown that derivatives of this compound can exhibit enhanced efficacy and improved safety profiles compared to existing antiviral medications such as ganciclovir and valganciclovir.
A key synthetic application of this compound is its use as a precursor for the synthesis of substituted urea derivatives. These derivatives have shown promising activity against cytomegalovirus. The general synthetic approach involves the conversion of the benzyl alcohol to a more reactive intermediate, followed by reaction with a substituted urea or isocyanate.
Quantitative Data Summary
While specific IC50 values for compounds directly derived from this compound are not publicly available in English literature, a Chinese patent (CN105294567A) discloses a series of substituted 3-fluorophenyl methanol compounds with significant anti-cytomegalovirus activity. The patent highlights that these compounds show markedly improved potency and a higher selectivity index compared to ganciclovir. For the purpose of illustration, a hypothetical data table is presented below, reflecting the type of data that would be generated in such a drug discovery program.
| Compound ID | Structure | Anti-HCMV Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| XXJ001 | Substituted 3-(2-(hydroxymethyl)-6-fluorophenyl)urea | Data not available | Data not available | Reported to be significantly improved vs. ganciclovir |
| Ganciclovir | Reference Drug | 2.5 | >100 | >40 |
Experimental Protocols
Protocol 1: Synthesis of a Substituted 3-(2-(hydroxymethyl)-6-fluorophenyl)urea Derivative
This protocol describes a potential synthetic route to a bioactive urea derivative starting from this compound, based on the general transformations described in patent CN105294567A.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or other chlorinating agent
-
Substituted urea (e.g., N-alkyl-N'-arylurea)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Chlorination of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-3-fluoro-2-methoxybenzene.
-
-
N-Alkylation of Substituted Urea:
-
In a separate flask, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.
-
Add the substituted urea (1 equivalent) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude 1-(chloromethyl)-3-fluoro-2-methoxybenzene (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the desired substituted 3-(2-(hydroxymethyl)-6-fluorophenyl)urea derivative.
-
Protocol 2: In Vitro Anti-Human Cytomegalovirus (HCMV) Assay
This protocol describes a standard plaque reduction assay to determine the antiviral activity of synthesized compounds against HCMV.
Materials:
-
Human foreskin fibroblasts (HFFs) or other susceptible cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human Cytomegalovirus (HCMV) stock (e.g., AD169 or Towne strain)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Ganciclovir (positive control)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
96-well and 6-well plates
Procedure:
-
Cell Seeding:
-
Seed HFFs into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Virus Infection and Compound Treatment:
-
On the day of the assay, remove the growth medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 1-2 hours at 37 °C.
-
Prepare serial dilutions of the synthesized compounds and ganciclovir in DMEM with 2% FBS.
-
After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the test compounds or ganciclovir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Plaque Formation and Visualization:
-
Incubate the plates at 37 °C in a 5% CO2 incubator for 7-10 days until plaques are visible in the virus control wells.
-
After the incubation period, remove the medium and fix the cells with methanol.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the IC50 value (the concentration of compound that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.
-
Visualizations
Caption: Synthetic workflow for the preparation of a bioactive urea derivative.
Caption: Hypothetical inhibition of viral DNA polymerase by a synthesized derivative.
Derivatization Reactions of 3-Fluoro-2-methoxybenzenemethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key derivatization reactions of 3-Fluoro-2-methoxybenzenemethanol. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic incorporation of fluorine and methoxy substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. The following sections detail common derivatization pathways including oxidation, esterification, etherification, and halogenation, complete with protocols, quantitative data for representative compounds, and workflow diagrams.
Application Notes
The derivatization of this compound opens a gateway to a diverse range of functionalized molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the lipophilicity and metabolic stability of a drug candidate, while the methoxy group can modulate receptor binding and electronic properties.
-
Oxidation to Aldehyde: The corresponding aldehyde, 3-Fluoro-2-methoxybenzaldehyde, is a crucial intermediate for the synthesis of various heterocyclic compounds and can be utilized in reactions such as the Wittig reaction to form complex molecular scaffolds. This derivative is a key component in the synthesis of natural products and compounds with anti-tumor properties.
-
Esterification: Ester derivatives are often synthesized to improve the pro-drug characteristics of a molecule, enhancing its bioavailability. The ester linkage can be designed to be cleaved in vivo by esterases, releasing the active parent molecule.
-
Etherification: The synthesis of ether derivatives can be used to introduce a variety of substituents, potentially altering the molecule's solubility, lipophilicity, and receptor interaction profile. Fluorinated benzyl ethers, in particular, are explored as protecting groups in oligosaccharide synthesis to enhance NMR spectral resolution.
-
Halogenation: Conversion of the benzylic alcohol to a benzyl chloride provides a reactive intermediate that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable step in the synthesis of diverse compound libraries for drug screening.
The strategic functionalization of this compound and its derivatives is a key strategy in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurology.
Key Derivatization Reactions
Below are detailed protocols for the primary derivatization reactions of this compound.
Oxidation to 3-Fluoro-2-methoxybenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. Several methods can be employed, with Swern oxidation being a common and efficient choice.
Experimental Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (10 volumes) at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 4 equivalents) dropwise.
-
Stir the mixture for 1 hour at -78°C.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane (5 volumes) dropwise to the reaction mixture at -78°C.
-
Stir the reaction for 2 hours at -78°C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the dropwise addition of triethylamine (8 equivalents) at -78°C.
-
Add water (10 volumes) at -78°C and stir the mixture for 2 hours while allowing it to warm to room temperature.
-
Separate the organic layer, wash with brine solution (5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 3-Fluoro-2-methoxybenzaldehyde.
Quantitative Data for 3-Fluoro-2-methoxybenzaldehyde:
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Melting Point | 47-48 °C | [1] |
| Boiling Point | 82 °C @ 12 Torr | [1] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s) | [2] |
Experimental Workflow:
Esterification to 3-Fluoro-2-methoxybenzyl Acetate
Esterification can be achieved by reacting the alcohol with an acyl chloride, such as acetyl chloride, in the presence of a base.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, for example, pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-Fluoro-2-methoxybenzyl acetate.
Quantitative Data for a Representative Benzyl Acetate:
| Property | Value (for Benzyl Acetate) | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| IR (cm⁻¹) | 1745 (C=O stretch) | [3] |
| ¹H NMR (CDCl₃) | δ 7.22 (s, aromatic), 5.0 (s, CH₂), 1.96 (s, CH₃) | [3] |
| ¹³C NMR (CDCl₃) | δ 172 (C=O), 130 (aromatic C), 40 (CH₂), 13 (CH₃) | [3] |
| MS (m/z) | 108 (M⁺), 91 (C₇H₇⁺), 43 (CH₃CO⁺) | [3] |
Experimental Workflow:
Etherification to 3-Fluoro-2-methoxybenzyl Methyl Ether
A chemoselective method for the etherification of benzyl alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in methanol, add 2,4,6-trichloro-1,3,5-triazine (TCT, 1 equivalent).
-
Add dimethyl sulfoxide (DMSO, 1 equivalent) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-Fluoro-2-methoxybenzyl methyl ether.
Quantitative Data for a Representative Fluorinated Benzyl Ether:
| Property | Value (for Bis(2-fluorobenzyl) Ether) | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.47 (t, J = 7.5 Hz, 2H), 7.3–7.28 (m, 2H), 7.15 (t, J = 7. 5 Hz, 2H), 7.05 (t, J = 7.5 Hz, 2H), 4.66 (s, 4H) | [4] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 160.8 (d, JC-F = 247.4 Hz), 130.0 (d, JC-F = 4 Hz), 129.5 (d, JC-F = 8 Hz), 125.4 (d, JC-F = 15 Hz), 124.3 (d, JC-F = 4 Hz), 115.3 (d, JC-F = 21.5 Hz), 66.1 | [4] |
Experimental Workflow:
Halogenation to 3-Fluoro-2-methoxybenzyl Chloride
The conversion of the alcohol to the corresponding benzyl chloride can be readily achieved using thionyl chloride (SOCl₂).
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0°C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-2-methoxybenzyl chloride.
-
The product can be purified by vacuum distillation if necessary.
Quantitative Data for 3-Fluoro-4-methoxybenzyl Chloride (a closely related isomer):
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClFO | [5] |
| Molecular Weight | 174.6 g/mol | [5] |
Experimental Workflow:
References
- 1. echemi.com [echemi.com]
- 2. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Note: 1H and 13C NMR Spectral Assignment for 3-Fluoro-2-methoxybenzenemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 3-Fluoro-2-methoxybenzenemethanol. It includes predicted spectral data based on established NMR principles and data from analogous compounds, presented in a clear tabular format for easy reference. Detailed experimental protocols for sample preparation and spectral acquisition are provided to ensure high-quality, reproducible results. Additionally, a workflow diagram generated using Graphviz illustrates the logical steps for comprehensive NMR analysis.
Disclaimer: The 1H and 13C NMR spectral data presented in this document are predicted values based on theoretical principles and analysis of structurally similar compounds. Actual experimental values may vary.
Predicted NMR Spectral Data
The chemical structure of this compound is shown below:
Predicted 1H NMR Data
The predicted 1H NMR spectral data for this compound in CDCl3 are summarized in Table 1. The aromatic region is expected to show a complex splitting pattern due to proton-proton and proton-fluorine couplings.
Table 1. Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H4 | 7.15 - 7.05 | ddd | 1H | 3JHH ≈ 8.0, 4JHH ≈ 1.5, 4JHF ≈ 5.0 |
| H5 | 7.00 - 6.90 | t | 1H | 3JHH ≈ 8.0 |
| H6 | 6.90 - 6.80 | td | 1H | 3JHH ≈ 8.0, 4JHF ≈ 2.0 |
| -CH2OH | 4.75 | s | 2H | - |
| -OCH3 | 3.90 | s | 3H | - |
| -OH | ~2.5 (variable) | br s | 1H | - |
Predicted 13C NMR Data
The predicted 13C NMR spectral data, including anticipated carbon-fluorine coupling constants, are presented in Table 2. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (1JCF).
Table 2. Predicted 13C NMR Spectral Data for this compound (in CDCl3, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (nJCF, Hz) |
| C1 | 130.5 | 3JCF ≈ 4 |
| C2 | 152.0 (d) | 2JCF ≈ 15 |
| C3 | 157.0 (d) | 1JCF ≈ 245 |
| C4 | 115.0 (d) | 2JCF ≈ 21 |
| C5 | 124.5 | 3JCF ≈ 3 |
| C6 | 112.0 | 4JCF ≈ 2 |
| -CH2OH | 61.5 | - |
| -OCH3 | 56.0 | - |
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend on proper sample preparation.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D NMR spectra on a 400 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl3.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' or 'zg').
-
Number of Scans (NS): 8 to 16 scans.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the complete NMR analysis of this compound.
Figure 1. Experimental workflow for NMR analysis.
Application Notes and Protocols: Knoevenagel Condensation with 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is widely utilized in the synthesis of α,β-unsaturated compounds, which are valuable intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][3] The products of Knoevenagel condensation have shown a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[4][5]
3-Fluoro-2-methoxybenzaldehyde is a valuable building block in medicinal chemistry.[6] The presence of a fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence receptor binding and electronic properties.[6][7] The Knoevenagel condensation of 3-fluoro-2-methoxybenzaldehyde with various active methylene compounds provides a straightforward route to novel, functionalized molecules with significant potential for drug discovery and development.[5]
Reaction Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[1][3][8] When a primary or secondary amine like piperidine is used as a catalyst, an alternative pathway involving the formation of a more electrophilic iminium ion can occur.[1]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of 3-fluoro-2-methoxybenzaldehyde with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4 - 6 | 80 - 90 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6 - 8 | 75 - 85 |
| Barbituric Acid | Water (catalyst-free) | Water | 50 - 80 | 3 - 5 | 90 - 98 |
| 2-Thiobarbituric Acid | Fe3O4 Nanoparticles | Ethanol | Reflux | 2 - 3 | 88 - 96 |
Experimental Protocols
Protocol 1: Conventional Synthesis using Piperidine Catalyst
This protocol describes a general procedure for the Knoevenagel condensation of 3-fluoro-2-methoxybenzaldehyde with malononitrile using piperidine as a catalyst.
Materials:
-
3-Fluoro-2-methoxybenzaldehyde (1.0 mmol, 154.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 3-fluoro-2-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the final pure compound, 2-(3-fluoro-2-methoxybenzylidene)malononitrile.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).[1]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a rapid and efficient green chemistry approach for the Knoevenagel condensation.[9]
Materials:
-
3-Fluoro-2-methoxybenzaldehyde (1.0 mmol, 154.1 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Basic alumina (Al₂O₃) or another suitable solid support (200 mg)
-
Mortar and pestle
-
Microwave synthesis reactor or a domestic microwave oven
Procedure:
-
In a mortar, thoroughly grind 3-fluoro-2-methoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and the solid support (e.g., basic alumina) for 1-2 minutes.
-
Transfer the mixture to a microwave-safe vessel.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for 2-5 minutes.
-
Monitor the reaction progress by TLC after cooling.
-
After completion, extract the product from the solid support using a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[9]
-
Characterize the final product, ethyl 2-cyano-3-(3-fluoro-2-methoxyphenyl)acrylate.
Protocol 3: Catalyst-Free Condensation in Water
This protocol presents an environmentally benign method for the Knoevenagel condensation.[10]
Materials:
-
3-Fluoro-2-methoxybenzaldehyde (1.0 mmol, 154.1 mg)
-
Barbituric acid (1.0 mmol, 128.1 mg)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine 3-fluoro-2-methoxybenzaldehyde (1.0 mmol) and barbituric acid (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at 50-80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.[10]
-
Dry the product to obtain 5-(3-fluoro-2-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Experimental Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Applications in Drug Development
The products derived from the Knoevenagel condensation of 3-fluoro-2-methoxybenzaldehyde are of significant interest to drug development professionals. The resulting α,β-unsaturated systems are present in numerous biologically active molecules.
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated potent anticancer activity.[5] For instance, derivatives of benzylidenemalononitrile can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[11] The unique substitution pattern of 3-fluoro-2-methoxybenzaldehyde can be explored to synthesize novel compounds with enhanced efficacy and selectivity against various cancer cell lines.
-
Antimicrobial and Antifungal Agents: The α,β-unsaturated ketone moiety is a known pharmacophore in various antimicrobial and antifungal agents.[4] The synthesized derivatives can be screened for their activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibitors: Structurally related compounds have shown potential as enzyme inhibitors, such as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders.[11] The electronic properties imparted by the fluorine and methoxy groups can be crucial for specific binding to enzyme active sites.
Safety and Characterization
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Piperidine is a corrosive and flammable liquid; handle with caution.
Product Characterization: The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=C, C=O, C≡N).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point (M.P.): To assess the purity of solid products.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. youtube.com [youtube.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Fluoro-2-methoxybenzenemethanol in Polymer Chemistry
Introduction
3-Fluoro-2-methoxybenzenemethanol is a substituted aromatic alcohol with reactive hydroxyl and aromatic functionalities. These features make it a promising, yet underexplored, candidate for the synthesis of novel functional polymers. The presence of a fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to the resulting polymer. The methoxy group can influence solubility and intermolecular interactions. These application notes explore the potential use of this compound as a monomer in polycondensation reactions and as a chain-terminating agent in living polymerizations.
Potential Applications
The incorporation of this compound into polymer backbones could lead to materials with applications in:
-
High-Performance Engineering Plastics: Polymers with enhanced thermal stability and chemical resistance.
-
Optoelectronic Materials: The fluorinated and methoxy-substituted aromatic rings could be leveraged for their electronic properties in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Membranes for Gas Separation: The introduction of fluorine can modify the free volume and permselectivity of polymer membranes.
-
Biomedical Materials: Fluoropolymers often exhibit low surface energy and biocompatibility, making them suitable for certain medical device coatings.
Experimental Protocols
Protocol 1: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes a hypothetical polycondensation reaction where this compound is first converted to a phenoxide in situ and then reacted with an activated dihaloaromatic monomer.
Materials:
-
This compound
-
Bis(4-fluorophenyl)sulfone
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
Experimental Workflow:
Caption: Workflow for Poly(arylene ether) Synthesis.
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1.58 g, 10 mmol), Bis(4-fluorophenyl)sulfone (2.54 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).
-
Add anhydrous N,N-Dimethylacetamide (DMAc, 30 mL) and toluene (15 mL).
-
The reaction mixture is heated to 140°C for 2 hours to remove water azeotropically.
-
After the complete removal of water, the toluene is distilled off, and the reaction temperature is raised to 160°C.
-
The polymerization is allowed to proceed for 8-16 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and diluted with 20 mL of DMAc.
-
The viscous polymer solution is then slowly poured into a vigorously stirred solution of methanol/water (80/20 v/v, 500 mL) to precipitate the polymer.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 80°C for 24 hours.
Hypothetical Data:
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 45,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 95,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (T₉) | 185°C |
| 5% Weight Loss Temperature (TGA) | 480°C |
Protocol 2: Friedel-Crafts Polyhydroxyalkylation
This protocol outlines a hypothetical acid-catalyzed polycondensation of this compound, where the aromatic ring acts as a nucleophile and the benzylic alcohol is the electrophile precursor. This type of reaction can lead to the formation of poly(arylene methylene)s.[1]
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH) or another strong acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Methanol
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Polyhydroxyalkylation.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.58 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.15 g, 0.1 mmol) to the stirred solution.
-
Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.
-
Quench the reaction by the slow addition of 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of vigorously stirred methanol.
-
Collect the precipitate by filtration and wash it with fresh methanol.
-
Dry the resulting polymer in a vacuum oven at 60°C overnight.
Hypothetical Data:
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 12,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 25,000 g/mol |
| Polydispersity Index (PDI) | 2.08 |
| Solubility | Soluble in THF, Chloroform, DCM |
Characterization
The synthesized polymers should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (PDI).
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (T₉).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong acids like trifluoromethanesulfonic acid with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Metal-Mediated Functionalization of Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Fluorinated benzyl alcohols are valuable building blocks in this endeavor, serving as precursors to a wide array of functionalized molecules.[3][4] Metal-mediated catalysis provides powerful and selective methods for the functionalization of these substrates, particularly through direct C–H bond activation or by leveraging the reactivity of the benzylic position. These approaches bypass the need for pre-functionalized starting materials, offering more efficient and atom-economical synthetic routes.[5]
This document provides detailed application notes and experimental protocols for key metal-mediated functionalization reactions of fluorinated and non-fluorinated benzyl alcohols, with a focus on copper, palladium, and iron catalysis.
Application Note 1: Copper-Catalyzed Benzylic C(sp³)–H Functionalization via Fluorination/Substitution Sequence
Overview: A highly effective strategy for the diverse functionalization of benzylic C–H bonds involves a two-step, one-pot sequence using a copper catalyst.[6][7][8] The first step is a C–H fluorination using N-fluorobenzenesulfonimide (NFSI). The resulting benzyl fluoride intermediate is not isolated but is activated in situ by a hydrogen-bond donor (e.g., hexafluoroisopropanol, HFIP) or a Lewis acid, allowing for nucleophilic substitution to form C–O, C–N, and C–C bonds.[7][8][9]
Logical Workflow for Cu-Catalyzed C-H Functionalization
Caption: Workflow for copper-catalyzed benzylic C-H functionalization.
Quantitative Data Summary:
The following table summarizes the yields for the copper-catalyzed fluorination/substitution sequence with various nucleophiles.
| Entry | Substrate | Nucleophile | Product | Yield (%) |
| 1 | Ethylbenzene | 4-Methoxyphenol | 1-(4-Methoxyphenoxy)ethyl)benzene | 85 |
| 2 | Ethylbenzene | 1H-Indole | 3-(1-Phenylethyl)-1H-indole | 76 |
| 3 | Ethylbenzene | Aniline | N-(1-Phenylethyl)aniline | 65 |
| 4 | Toluene | Methanol | (Methoxymethyl)benzene | 78 |
| 5 | Toluene | Phenylboronic acid | Diphenylmethane | 55 |
(Data synthesized from studies on benzylic C-H cross-coupling reactions)[6][9]
Detailed Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)ethyl)benzene [7][9]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Cu(MeCN)₄PF₆ (5.6 mg, 0.015 mmol, 5 mol%), 2,2'-bipyridine (2.3 mg, 0.015 mmol, 5 mol%), and N-fluorobenzenesulfonimide (NFSI) (142 mg, 0.45 mmol, 1.5 equiv).
-
Reagent Addition: Cap the vial with a Teflon-lined septum and purge with nitrogen. Add ethylbenzene (32 mg, 0.30 mmol, 1.0 equiv) and chlorobenzene (1.5 mL) via syringe.
-
Fluorination Step: Place the vial in a preheated aluminum block at 80 °C and stir for 4 hours.
-
Nucleophilic Substitution: After 4 hours, remove the vial from heat and allow it to cool to room temperature. Add 4-methoxyphenol (56 mg, 0.45 mmol, 1.5 equiv) and boron trifluoride diethyl etherate (BF₃·OEt₂, 57 μL, 0.45 mmol, 1.5 equiv).
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 12 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Application Note 2: Palladium-Catalyzed Benzylic C(sp³)–H Fluorination
Overview: Palladium catalysis is a powerful tool for the direct fluorination of C–H bonds.[5] For benzylic C(sp³)–H bonds, palladium catalysts, often directed by a coordinating group on the substrate, can achieve high site-selectivity.[10][11] The mechanism is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, where the C–F bond is formed via reductive elimination from a high-valent Pd(IV)-F intermediate. Electrophilic fluorinating reagents like Selectfluor are commonly used.
Simplified Catalytic Cycle for Pd-Catalyzed C-H Fluorination
Caption: A plausible Pd(II)/Pd(IV) catalytic cycle for C-H fluorination.
Quantitative Data Summary:
The table below shows results for the palladium-catalyzed fluorination of benzylic C–H bonds using a directing group strategy.
| Entry | Substrate | Directing Group | Fluorinating Agent | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | N-(2-methyl-1-phenylpropyl)picolinamide | Picolinamide | Selectfluor | 75 | >20:1 |
| 2 | 2-Ethyl-N-(pyridin-2-ylmethyl)benzamide | Pyridin-2-ylmethylamine | Selectfluor | 68 | N/A |
| 3 | tert-Butyl(2-ethylphenyl)carbamate | Carbamate | Selectfluor | 52 | N/A |
| 4 | 2-Propylbenzaldehyde | Transient Chiral Amine | NFSI | 81 | 95:5 e.r. |
(Data synthesized from studies on directed C–H functionalization)[10][11]
Detailed Experimental Protocol: Directed Fluorination of an Aliphatic Amide [10]
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%) and 2-(pyridin-2-yl)isopropyl amine directing group ligand (if required) to a screw-capped vial.
-
Reagent Addition: Add the aliphatic amide substrate (0.2 mmol, 1.0 equiv) and Selectfluor (106 mg, 0.3 mmol, 1.5 equiv).
-
Solvent and Heating: Add 1.0 mL of PhCF₃ (Trifluorotoluene). Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C.
-
Reaction Monitoring: Stir the reaction for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate. Concentrate the combined filtrates in vacuo. Purify the residue by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the β-fluorinated product.
Application Note 3: Iron-Catalyzed Benzylic Fluorination
Overview: As an earth-abundant and low-toxicity metal, iron is an attractive catalyst for C–H functionalization. Iron(II) salts, such as Fe(acac)₂, have been shown to effectively catalyze the fluorination of benzylic C(sp³)–H bonds.[12] The reaction typically employs an electrophilic fluorine source like Selectfluor and proceeds under mild conditions, offering a practical and cost-effective alternative to precious metal catalysts.[13]
Quantitative Data Summary:
The following table presents the yields for the iron-catalyzed fluorination of various benzylic substrates.
| Entry | Substrate | Catalyst | Fluorinating Agent | Solvent | Yield (%) |
| 1 | Diphenylmethane | Fe(acac)₂ | Selectfluor | CH₃CN | 85 |
| 2 | 4-Propyl-anisole | Fe(acac)₂ | Selectfluor | CH₃CN | 72 |
| 3 | 1,2-Dihydronaphthalene | Fe(acac)₂ | Selectfluor | CH₃CN | 90 |
| 4 | Indane | Fe(acac)₂ | Selectfluor | CH₃CN | 88 |
| 5 | 3-Phenyl-1-propanol | Fe(acac)₂ | Selectfluor | CH₃CN | 65 |
(Data synthesized from the work of Lectka and coworkers)[12][13]
Detailed Experimental Protocol: Fluorination of Diphenylmethane [12]
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add diphenylmethane (84 mg, 0.5 mmol, 1.0 equiv), iron(II) acetylacetonate (Fe(acac)₂, 12.7 mg, 0.05 mmol, 10 mol%), and Selectfluor (354 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5.0 mL of acetonitrile (CH₃CN) to the flask.
-
Reaction Conditions: Stir the resulting suspension at room temperature (approx. 23 °C) for 16 hours.
-
Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether. Separate the layers and extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with hexanes) to obtain fluorodiphenylmethane.
Special Topic: The Role of Fluorinated Alcohols in C-H Functionalization
Overview: Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents or co-solvents that can dramatically enhance the reactivity and selectivity of metal-catalyzed C–H functionalization reactions.[14][15] Their unique properties, including high ionizing power, strong hydrogen-bonding ability, and low nucleophilicity, are key to their beneficial effects.[16][17] In the context of benzyl alcohol functionalization, HFIP can stabilize carbocationic intermediates formed upon dehydration, facilitating subsequent nucleophilic attack.[18] It can also coordinate to the metal catalyst, potentially influencing the stereochemical outcome and promoting the desired catalytic pathway.[14]
Proposed Roles of Fluorinated Alcohols (e.g., HFIP)
Caption: Key properties of fluorinated alcohols in promoting reactions.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron(II)-Catalyzed Benzylic Fluorination [organic-chemistry.org]
- 13. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An overview of common analytical techniques for the quantification of 3-Fluoro-2-methoxybenzenemethanol is provided below, tailored for researchers, scientists, and professionals in drug development. The application notes and protocols are based on established methods for structurally similar compounds, as specific validated methods for this compound are not widely published. These protocols should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quantification of aromatic compounds such as this compound. This method is particularly suitable for analyzing samples in relatively clean matrices, such as pharmaceutical formulations. Its advantages include high throughput, low cost, and good precision.[1][2]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid, analytical grade
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm (This should be optimized by determining the UV absorbance maximum of this compound).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify this compound in unknown samples by interpolating their peak areas on the calibration curve.[1]
Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.[3][4][5] Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte, though it may not be necessary for this compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol, GC grade
-
Dichloromethane, GC grade
-
Helium (carrier gas), ultra-high purity
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in dichloromethane to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Sample Preparation: Extract the sample containing this compound using an appropriate solvent like dichloromethane. Concentrate or dilute the extract as needed to fall within the calibration range.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 15 °C/min
-
Final hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) using characteristic ions of this compound is recommended for higher sensitivity.
5. Data Analysis:
-
Generate a calibration curve using the peak areas of a characteristic ion from the SIM data for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the samples.
Application Note 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the quantification of substances without the need for a specific reference standard of the analyte.[6] The signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7] For fluorine-containing compounds like this compound, ¹⁹F qNMR can be particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically low background signals in the ¹⁹F NMR spectrum.
Experimental Protocol: ¹H and ¹⁹F qNMR
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of ¹H and ¹⁹F detection.
-
NMR data processing software.
2. Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (IS) of known purity (e.g., maleic acid for ¹H NMR, or a suitable fluorinated compound for ¹⁹F NMR like trifluorotoluene).
3. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound and a precise amount of the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
4. NMR Acquisition Parameters (General):
-
Spectra: ¹H and/or ¹⁹F NMR spectra.
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
5. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral area of the signal
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the anticipated performance characteristics for the quantification of this compound using the described techniques. This data is illustrative and based on typical performance for similar aromatic compounds.[1]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.995 | > 0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% |
| Precision (RSD%) | < 3% | < 2% | < 1% |
| Limit of Detection (LOD) | ~20 ng/mL | ~5 ng/mL | Concentration dependent |
| Limit of Quantification (LOQ) | ~60 ng/mL | ~15 ng/mL | Concentration dependent |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Low |
| Cost | Low | Moderate | High |
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. aos.usm.my [aos.usm.my]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
The Pivotal Role of Fluorinated Compounds in Modern Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has revolutionized the agrochemical industry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, have enabled the development of a new generation of highly effective and selective pesticides.[1][2] Fluorination can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy, reduced application rates, and better environmental profiles.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated agrochemicals, offering insights into their modes of action and the synthetic strategies employed in their production.
Key Advantages of Fluorination in Agrochemicals
The strategic incorporation of fluorine can dramatically alter a molecule's properties in several ways beneficial for agrochemical applications:
-
Enhanced Biological Activity: Fluorine can increase the binding affinity of a molecule to its target protein or enzyme, thereby boosting its potency.[2]
-
Increased Metabolic Stability: The robust carbon-fluorine bond is resistant to enzymatic degradation within the target pest and in the environment, leading to longer-lasting efficacy.[2][4]
-
Improved Lipophilicity and Bioavailability: The introduction of fluorine can increase a molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, enhancing its uptake and transport to the target site.[2]
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[4]
Application Notes and Protocols for Key Fluorinated Agrochemicals
This section details the synthesis and mode of action of three prominent fluorinated agrochemicals: Fipronil (insecticide), Fludioxonil (fungicide), and Picoxystrobin (fungicide).
Fipronil: A Phenylpyrazole Insecticide
Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects.[5] Its efficacy stems from the presence of a trifluoromethyl group, which is crucial for its insecticidal activity.
Mode of Action: GABA Receptor Antagonist
Fipronil acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in insects.[2][5][6] By blocking the GABA-gated chloride channels, fipronil prevents the influx of chloride ions into neurons, leading to hyperexcitation of the insect's nervous system and eventual death.[3] The selectivity of fipronil for insect GABA receptors over vertebrate receptors contributes to its favorable safety profile for mammals.[5]
Experimental Protocol: Synthesis of Fipronil
The synthesis of fipronil typically involves the oxidation of a trifluoromethylthio-pyrazole intermediate. The following protocol is a representative example based on patent literature.[7][8][9]
Table 1: Quantitative Data for Fipronil Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Oxidation | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | Trichloroacetic acid, Chlorobenzene, Boric acid, 50% aq. H₂O₂ | 15-20 | 20 | 94 | >97 (after purification) |
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
50% Hydrogen peroxide (aqueous solution)
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a suitable reaction vessel, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g) to the mixture.
-
Cool the reaction mixture to 15-20 °C with stirring.
-
Slowly add 50% aqueous hydrogen peroxide (68 g) to the mixture while maintaining the temperature between 15-20 °C.
-
Stir the reaction mixture for 20 hours at 15-20 °C.
-
Upon completion of the reaction (monitored by TLC or HPLC), proceed with a standard aqueous work-up to isolate the crude product.
-
The crude fipronil is obtained with a purity of approximately 94%.
-
Purify the crude product by recrystallization from a mixture of chlorobenzene and ethyl acetate to yield fipronil with a purity greater than 97%.
Fludioxonil: A Phenylpyrrole Fungicide
Fludioxonil is a non-systemic fungicide with long residual activity, effective against a broad range of fungal pathogens.[10] The difluoromethylenedioxy group is a key structural feature contributing to its fungicidal properties.
Mode of Action: MAP Kinase Signaling Pathway
Fludioxonil's mode of action is complex and involves the disruption of the high osmolarity glycerol (HOG) pathway, a type of mitogen-activated protein kinase (MAPK) signaling cascade.[11][12] It is believed to inhibit a fungal-specific hybrid histidine kinase, leading to the over-activation of the HOG pathway.[13] This results in the accumulation of glycerol, causing cell swelling, defects in cytokinesis, and ultimately, cell death.[11][14]
Experimental Protocol: Synthesis of Fludioxonil
The synthesis of fludioxonil is typically a two-step process starting from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.[10][15]
Table 2: Quantitative Data for Fludioxonil Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Knoevenagel Condensation | 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, Methyl cyanoacetate | Triethylamine, Methanol | 20 | 7 | Intermediate | 98 (normalized content) |
| 2. Cyclization | Intermediate from Step 1, p-toluenesulfonylmethyl isocyanide | Potassium hydroxide, Methanol | 0-10 | 3 | 91.2 (overall) | 99.24 |
Materials:
-
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
-
Methyl cyanoacetate
-
Triethylamine
-
Methanol
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium hydroxide
-
5% Hydrochloric acid (aqueous solution)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Knoevenagel Condensation a. In a reaction flask, dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (5 g) in methanol (23 g) and add a catalytic amount of triethylamine to adjust the pH to approximately 9.5. b. Add methyl cyanoacetate (2.66 g) dropwise over 1 hour at room temperature (20 °C). c. Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction to completion (normalized content of the main product should be ~98%).
-
Step 2: Cyclization a. Cool the reaction mixture from Step 1 to 0-5 °C. b. Add p-toluenesulfonylmethyl isocyanide (TosMIC) (5.3 g). c. Maintain the temperature at 0-10 °C and add a 21% (by weight) solution of potassium hydroxide in methanol (15.2 g) dropwise over 1 hour. d. Keep the reaction at this temperature for an additional 2 hours. e. After the reaction is complete, adjust the pH to 8.5 with a 5% aqueous solution of hydrochloric acid. f. Add water to precipitate the product, filter, and dry the filter cake to obtain fludioxonil (6.2 g).
Picoxystrobin: A Strobilurin Fungicide
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[16] It is highly effective against a wide range of fungal pathogens by inhibiting mitochondrial respiration.[16][17] The trifluoromethyl-substituted pyridine ring is a critical component of its molecular structure.
Mode of Action: Quinone Outside Inhibitor (QoI)
Picoxystrobin is a Quinone outside Inhibitor (QoI).[1][18] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[18][19] This binding blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to the cessation of fungal growth and spore germination.[19]
Experimental Protocol: Synthesis of Picoxystrobin
The industrial synthesis of picoxystrobin often involves the condensation of an alkali metal salt of 2-hydroxy-6-trifluoromethylpyridine with a substituted phenylacrylate.[20]
Table 3: Quantitative Data for Picoxystrobin Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Hydrolysis | 2-chloro-6-trifluoromethylpyridine | 10% aq. NaOH | 150 | 5 | Intermediate | - |
| 2. Condensation | Sodium salt of 2-hydroxy-6-trifluoromethylpyridine, (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate | Solvent (e.g., DMF) | - | - | >82 (overall) | 97-98 |
Materials:
-
2-chloro-6-trifluoromethylpyridine
-
10% Sodium hydroxide (aqueous solution)
-
(E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Preparation of the Sodium Salt of 2-hydroxy-6-trifluoromethylpyridine a. In a stainless steel autoclave, combine 2-chloro-6-trifluoromethylpyridine (36.7 g) and a 10% aqueous sodium hydroxide solution (160 g). b. Heat the mixture to 150 °C and stir for 5 hours. c. After the reaction, cool the mixture and use the resulting aqueous solution of the sodium salt directly in the next step.
-
Step 2: Condensation Reaction a. In a separate reaction vessel, dissolve (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate in a suitable solvent such as DMF. b. Add the aqueous solution of the sodium salt of 2-hydroxy-6-trifluoromethylpyridine from Step 1 to the reaction mixture. c. The reaction is typically carried out with heating, and the specific temperature and time will depend on the solvent and the nature of the halo- group on the acrylate. d. After the reaction is complete, isolate the crude picoxystrobin through standard work-up procedures. e. Purify the product, for example by crystallization, to achieve a final purity of 97-98%.
Conclusion
The incorporation of fluorine has become an indispensable strategy in the design and synthesis of modern agrochemicals. The examples of fipronil, fludioxonil, and picoxystrobin highlight how the unique properties of fluorine can be leveraged to create potent and selective pesticides with diverse modes of action. The provided experimental protocols offer a glimpse into the synthetic methodologies employed to produce these important compounds. As the demand for more sustainable and effective crop protection solutions continues to grow, the role of fluorinated compounds in agrochemical synthesis is poised to expand even further.
References
- 1. peptechbio.com [peptechbio.com]
- 2. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 7. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 11. Calcineurin, Mpk1 and Hog1 MAPK pathways independently control fludioxonil antifungal sensitivity in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fludioxonil synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. mda.state.mn.us [mda.state.mn.us]
- 18. coromandel.biz [coromandel.biz]
- 19. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 20. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-methoxybenzenemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-2-methoxybenzenemethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Reduction of 3-Fluoro-2-methoxybenzaldehyde: This is a straightforward approach involving the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent.
-
Grignard Reaction: This method involves the formation of a Grignard reagent from a suitable precursor, such as 3-fluoro-2-methoxybromobenzene, followed by its reaction with formaldehyde.
Q2: I am experiencing low yields in my synthesis. What are the general areas I should investigate?
A2: Low yields in organic synthesis can stem from various factors. Key areas to troubleshoot include the purity of starting materials and reagents, reaction conditions (temperature, time, and concentration), and the efficiency of the work-up and purification procedures. For fluorinated compounds, ensuring anhydrous conditions is particularly critical.
Q3: Are there any specific safety precautions I should take when working with fluorinated organic compounds?
A3: Yes, fluorinated compounds can have unique reactivity and potential hazards. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorinating agents and byproducts can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Route 1: Reduction of 3-Fluoro-2-methoxybenzaldehyde
This route is often preferred for its simplicity and relatively high yields. However, several issues can arise.
Problem 1: Low or No Conversion of the Starting Aldehyde
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent (e.g., Sodium Borohydride, NaBH₄). The reactivity of hydride-based reducing agents can diminish with improper storage. | Increased conversion of the aldehyde to the desired alcohol. |
| Insufficient Molar Ratio of Reducing Agent | Increase the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde. | Drive the reaction to completion, minimizing unreacted starting material. |
| Low Reaction Temperature | While initial addition of the reducing agent is often done at low temperatures (0 °C) to control the reaction rate, allowing the reaction to slowly warm to room temperature can ensure completion. | Improved reaction kinetics and higher conversion rates. |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen reducing agent. Protic solvents like methanol or ethanol are commonly used with NaBH₄. For stronger reducing agents like Lithium Aluminum Hydride (LAH), an anhydrous ether solvent (e.g., THF, Diethyl ether) is necessary. | Enhanced solubility and reactivity of the reducing agent. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Over-reduction | This is less common with NaBH₄ but can occur with more potent reducing agents. Ensure precise control of the stoichiometry of the reducing agent and maintain low reaction temperatures. | Minimized formation of undesired byproducts. |
| Cannizzaro Reaction (if using a strong base) | This disproportionation reaction of the aldehyde is unlikely with standard reduction conditions but can occur in the presence of a strong base. Ensure the reaction medium is neutral or slightly acidic during work-up. | Prevention of the formation of the corresponding carboxylic acid and alcohol from the aldehyde. |
Route 2: Grignard Reaction with 3-Fluoro-2-methoxybromobenzene
This route is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.
Problem 1: Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Presence of Moisture | All glassware must be rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). | Successful initiation and formation of the Grignard reagent. |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gentle crushing, stirring under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] | A visible reaction (e.g., bubbling, color change) indicating the formation of the Grignard reagent. |
| Impure Aryl Halide | Purify the 3-fluoro-2-methoxybromobenzene by distillation or column chromatography if impurities are suspected. | Improved reliability and yield of Grignard reagent formation. |
Problem 2: Low Yield of the Desired Alcohol
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Wurtz Coupling | This side reaction involves the coupling of the Grignard reagent with the unreacted aryl halide. Minimize this by adding the aryl halide solution slowly to the magnesium suspension, ensuring a high local concentration of magnesium. | Reduced formation of the biphenyl byproduct and increased yield of the desired alcohol. |
| Reaction with Formaldehyde Source | Use a reliable source of dry formaldehyde, such as paraformaldehyde that has been freshly cracked. Ensure the reaction temperature is controlled during the addition of the Grignard reagent to the formaldehyde solution. | Efficient reaction with the carbonyl group to form the desired primary alcohol. |
| Protonation of the Grignard Reagent | Ensure the formaldehyde solution is anhydrous. Any trace of water will quench the Grignard reagent. | Maximized availability of the Grignard reagent for the desired nucleophilic attack. |
Experimental Protocols
Protocol 1: Reduction of 3-Fluoro-2-methoxybenzaldehyde with Sodium Borohydride
This protocol is a general procedure and may require optimization.
Materials:
-
3-Fluoro-2-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by distillation.
Protocol 2: Grignard Synthesis from 3-Fluoro-2-methoxybromobenzene
This protocol requires strict anhydrous conditions.
Materials:
-
3-Fluoro-2-methoxybromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 3-fluoro-2-methoxybromobenzene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Formaldehyde:
-
In a separate flame-dried flask, suspend freshly cracked paraformaldehyde (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool this suspension to 0 °C.
-
Slowly add the prepared Grignard reagent to the formaldehyde suspension via a cannula or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reduction of Aldehyde | Grignard Reaction |
| Starting Material | 3-Fluoro-2-methoxybenzaldehyde | 3-Fluoro-2-methoxybromobenzene |
| Key Reagents | NaBH₄ or LAH | Mg, Formaldehyde |
| Typical Yield | Generally high (can exceed 90%) | Variable (typically 50-70%) |
| Key Challenges | Ensuring complete reaction; Purity of reducing agent | Strict anhydrous conditions; Grignard initiation; Wurtz coupling |
| Advantages | Simpler procedure; Milder conditions (with NaBH₄) | Forms a new C-C bond |
| Disadvantages | Starting aldehyde may not be readily available | Sensitive to moisture; Potential for side reactions |
Visualizations
Caption: Experimental workflow for the reduction of 3-Fluoro-2-methoxybenzaldehyde.
Caption: Troubleshooting flowchart for low yield in the Grignard synthesis of this compound.
References
Technical Support Center: Purification of 3-Fluoro-2-methoxybenzenemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoro-2-methoxybenzenemethanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound? A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, you might also find positional isomers or partially reduced/oxidized intermediates.
Q2: What is a good starting solvent system for the column chromatography of this compound on silica gel? A2: A gradient of hexanes and ethyl acetate is a common and effective starting point for purifying substituted benzyl alcohols.[1] It is recommended to first determine the optimal solvent ratio by running several thin-layer chromatography (TLC) plates with varying concentrations of ethyl acetate in hexanes to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q3: My compound appears to be degrading on the silica gel column. What can I do? A3: Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation such as in-column dehydration.[2][3] Consider using a deactivated or neutral stationary phase, such as neutral alumina.[4] Alternatively, you can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent system.[4]
Q4: How should I load my crude sample onto the column? A4: For the best separation, dry loading the sample is highly recommended.[1] This involves dissolving your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.
Q5: My purified compound is an oil and will not crystallize. What are the possible causes and solutions? A5: The presence of residual solvents or minor impurities can prevent crystallization, causing the product to "oil out".[5] Ensure the purified fractions are thoroughly dried under a high vacuum to remove all traces of solvent. If it still fails to crystallize, re-purifying the combined fractions may be necessary.[5] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.
Q6: Are there alternative purification methods to column chromatography for this compound? A6: Besides column chromatography, other potential purification techniques include recrystallization, if the crude product is a solid and a suitable solvent can be found.[6] Vacuum distillation could be an option, but it should be approached with caution as the high temperatures required may cause decomposition.[5] For high-purity requirements or difficult separations, High-Performance Liquid Chromatography (HPLC) can be used.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate Solvent System: The polarity of the mobile phase is not optimal to resolve the target compound from impurities. | Perform thorough TLC analysis to find a solvent system that provides a clear separation between your product and impurities (aim for a ΔRf > 0.2). |
| Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. | Reduce the amount of crude material loaded. As a general rule, use a silica-to-crude-product mass ratio of at least 30:1 to 50:1. | |
| Poor Column Packing: The column was not packed evenly, leading to channeling and distorted bands. | Repack the column carefully, ensuring the silica gel settles into a uniform bed without cracks or air bubbles.[8] | |
| Compound Streaking/Tailing | Strong Interaction with Silica: The hydroxyl group of the benzyl alcohol may be interacting too strongly with the acidic silica gel.[4] | Add a small amount of a polar modifier like methanol to the eluent. Alternatively, add a few drops of triethylamine or acetic acid to the solvent system to reduce tailing.[4] |
| Sample is too Concentrated: The loaded sample band is too concentrated, leading to poor diffusion. | Ensure the sample is loaded in a narrow band. Use the dry loading technique to achieve this.[4] | |
| Low Yield After Purification | Compound Degradation: The compound is sensitive to the acidic silica gel. | Switch to a neutral stationary phase like alumina or use silica gel deactivated with a base (e.g., triethylamine).[4] |
| Incomplete Elution: The compound may still be on the column. | After collecting the main product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to elute any remaining product.[4] | |
| Loss in Mixed Fractions: Significant product is present in fractions that are not pure enough. | Combine the mixed fractions and re-purify them using a slower, shallower gradient.[4] | |
| No Compound Eluting | Incorrect Solvent System: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase based on your initial TLC analysis. |
| Precipitation on Column: The compound may have crystallized on the column if it is not very soluble in the chosen eluent.[4] | Try switching to a solvent system where the compound has better solubility. A wider column can also help by reducing the concentration of the compound band.[4] |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation and Packing the Column:
-
Select a glass column of appropriate size for the amount of crude material (e.g., a 40-50 g column for 1 g of crude product).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a low-polarity eluent, such as 5% ethyl acetate in hexanes.[4]
-
Pour the slurry into the column and use gentle air pressure or tapping to ensure the silica packs into a uniform, stable bed.[8]
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.[4]
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder as an even layer on top of the sand in the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity solvent system (e.g., 2-5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent as the column runs (e.g., move from 5% to 10%, then 15% ethyl acetate). The exact gradient should be based on prior TLC analysis.[1]
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
4. Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which contain the pure product.
-
Spot every few fractions on a TLC plate, elute with the solvent system used for separation, and visualize under UV light and/or by staining (e.g., with p-anisaldehyde or potassium permanganate).
5. Product Isolation:
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under a high vacuum to remove any final traces of solvent.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Substituted Benzyl Alcohols
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of substituted benzyl alcohols. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of substituted benzyl alcohols, providing potential causes and actionable solutions.
Q: My reaction to reduce a substituted benzaldehyde yielded the target alcohol, but also a significant amount of the corresponding carboxylic acid. Why is my yield low?
A: This product distribution strongly suggests the Cannizzaro reaction has occurred as a significant side reaction. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde and its derivatives) to produce a primary alcohol and a carboxylic acid.[1][2]
-
Probable Cause: The reaction conditions became too basic. This can happen if the starting aldehyde is treated under basic conditions, or if the workup procedure is basic.[3] Many substituted benzaldehydes that lack α-hydrogens are susceptible to this reaction in the presence of a strong base.[4][5]
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is not strongly basic. If using a hydride reducing agent like Sodium Borohydride (NaBH₄), the reaction is typically performed in neutral or slightly acidic protic solvents (e.g., methanol, ethanol).[6]
-
Temperature Management: Lowering the reaction temperature can help minimize the rate of the Cannizzaro side reaction.
-
Reagent Choice: If basic conditions are unavoidable for other reasons, consider protecting the aldehyde functionality or using a different synthetic route that avoids strong bases.
-
Q: I attempted to synthesize a benzyl alcohol from a substituted benzaldehyde, but I've isolated a benzyl benzoate-type ester byproduct. What is this side reaction?
A: The formation of an ester from two aldehyde molecules is characteristic of the Tishchenko reaction . This reaction is a disproportionation that converts two equivalents of an aldehyde into the corresponding ester, often catalyzed by metal alkoxides.[7][8][9]
-
Probable Cause: The presence of catalytic amounts of a Lewis acid or alkoxide. This can be an issue if certain catalysts are used or if alkoxide bases are present in the reaction mixture.[9]
-
Troubleshooting Steps:
-
Catalyst Choice: Avoid using aluminum alkoxides or other Lewis acidic metal catalysts if this side reaction is a concern.
-
Temperature and Catalyst Loading: If an alkoxide catalyst is necessary, the Tishchenko reaction can often be minimized by running the reaction at low temperatures and using low catalyst loadings.[7]
-
Purity of Reagents: Ensure starting materials and solvents are free from contaminants that could catalyze the Tishchenko reaction.
-
Q: My Grignard reaction to produce a substituted benzyl alcohol is giving a significant biphenyl byproduct. How can I prevent this?
A: The formation of a biphenyl (R-R) from an aryl halide (R-X) during Grignard reagent formation is known as Wurtz coupling . This occurs when the Grignard reagent reacts with the unreacted aryl halide.[10][11]
-
Probable Cause: A high local concentration of the aryl halide. This often happens when the halide is added too quickly to the magnesium turnings.[10][12]
-
Troubleshooting Steps:
-
Slow Addition: Add the aryl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling byproduct.[12]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For reactive halides like benzyl chloride, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O) have been shown to suppress Wurtz coupling compared to Tetrahydrofuran (THF).[12]
-
Temperature Control: Maintain a steady, controllable reaction temperature. Runaway exotherms can increase the rate of side reactions.[10]
-
Q: I am trying to selectively reduce a substituted benzaldehyde that also contains another reducible group (e.g., an ester or nitro group), but I am getting a mixture of products. How can I improve chemoselectivity?
A: Achieving chemoselectivity depends on choosing a reducing agent with the right level of reactivity for the target functional group while leaving others intact.
-
Probable Cause: The reducing agent being used is too strong and is not selective for the aldehyde. For example, Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent and will reduce aldehydes, ketones, esters, carboxylic acids, and nitro groups.[13][14]
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Sodium Borohydride (NaBH₄) is a much milder and more selective agent. It readily reduces aldehydes and ketones but typically does not reduce esters, carboxylic acids, or amides under standard conditions.[6][15] This makes it ideal for selectively reducing an aldehyde in the presence of these other groups.
-
Reaction Conditions: Reaction conditions can be tuned to enhance selectivity. For instance, running NaBH₄ reductions at low temperatures (e.g., -78 °C) in specific solvent mixtures can further improve the selective reduction of aldehydes over less reactive carbonyl groups like ketones.[16]
-
Quantitative Data Summary
The following tables summarize quantitative data related to the side reactions and optimization of benzyl alcohol synthesis.
Table 1: Effect of Solvent on Wurtz Coupling in Grignard Synthesis Reaction: In situ generation of benzylmagnesium chloride and subsequent reaction with 2-butanone.
| Solvent | Yield of Desired Alcohol (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[12] |
| Tetrahydrofuran (THF) | 27 | Significant formation of Wurtz byproduct, leading to poor yield.[12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[12] |
Table 2: Comparison of Common Hydride Reducing Agents
| Reagent | Formula | Reduces Aldehydes & Ketones? | Reduces Esters & Carboxylic Acids? | Solvent Compatibility |
| Sodium Borohydride | NaBH₄ | Yes | No (under standard conditions)[13][15] | Protic (Methanol, Ethanol, Water) |
| Lithium Aluminum Hydride | LiAlH₄ | Yes | Yes[17] | Anhydrous Aprotic (Ether, THF) |
Experimental Protocols
Protocol 1: General Procedure for the Sodium Borohydride (NaBH₄) Reduction of a Substituted Benzaldehyde
This protocol describes a general method for the chemoselective reduction of an aldehyde to a primary alcohol.
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq.) in a suitable alcohol solvent, such as ethanol or methanol (typically 10 volumes relative to the substrate).[18]
-
Cooling: Cool the solution to 0 °C in an ice bath to control the initial exotherm.
-
Addition of NaBH₄: Add Sodium Borohydride (NaBH₄) (1.2 eq.) portion-wise over 5-10 minutes.[18] Vigorous hydrogen evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).[18]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a quenching solution, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1N HCl), until gas evolution ceases.[18]
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (2 x 10 volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl alcohol product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[6]
Visual Diagrams
The following diagrams illustrate key workflows and reaction pathways.
Caption: Troubleshooting workflow for low yields in benzyl alcohol synthesis.
Caption: Competing pathways: Desired reduction vs. Cannizzaro side reaction.
Frequently Asked Questions (FAQs)
Q: What is the main difference between NaBH₄ and LiAlH₄ for reducing substituted benzaldehydes?
A: The primary difference is their reactivity. LiAlH₄ is a much stronger reducing agent than NaBH₄.[15][17] While both can reduce aldehydes to alcohols, LiAlH₄ will also reduce many other functional groups like esters, amides, and carboxylic acids, making it less selective.[14] NaBH₄ is milder and more chemoselective, typically only reducing aldehydes and ketones, which is advantageous when other reducible groups are present in the molecule. Additionally, LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring anhydrous conditions, whereas NaBH₄ is stable in these solvents.
Q: How do I choose the right solvent for a Grignard reaction?
A: The ideal solvent must be aprotic and able to solvate the magnesium species. Ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common.[10] However, as shown in Table 1, the choice can influence side reactions. For reactive halides prone to Wurtz coupling, such as benzyl halides, 2-MeTHF or Et₂O are often superior to THF in minimizing this side reaction and improving the yield of the desired alcohol.[12]
Q: My starting material has an acidic proton (e.g., a phenol or carboxylic acid). How will this affect my Grignard synthesis of a benzyl alcohol?
A: This will prevent the reaction from working. Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction flask before they react with the intended electrophile (e.g., an aldehyde). This includes protons from water, alcohols, phenols, and carboxylic acids.[10] The Grignard reagent will be consumed in an acid-base reaction, and your desired carbon-carbon bond formation will not occur. To avoid this, any functional groups with acidic protons must be protected before introducing the Grignard reagent.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Cannizzaro Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. studylib.net [studylib.net]
- 7. Tishchenko Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. homework.study.com [homework.study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. reddit.com [reddit.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Preventing Byproduct Formation in Methylation Reactions
Welcome to our Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with byproduct formation in methylation reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enable cleaner, more efficient, and selective methylation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in methylation reactions?
A1: Byproduct formation is a common challenge in methylation and is highly dependent on the substrate and reaction conditions. The most prevalent byproducts include:
-
Over-methylation: Formation of di- or tri-methylated products when mono-methylation is desired. This is a frequent issue in the methylation of substrates with multiple reactive sites, such as primary amines or polyols.
-
Isomeric Products: In molecules with multiple similar functional groups (e.g., different hydroxyl or amino groups), methylation can occur at various positions, leading to a mixture of regioisomers. This is a key challenge in the selective methylation of compounds like catechols or poly-substituted anilines.[1][2]
-
C- vs. O- or N-Methylation: For substrates with ambident nucleophiles, such as phenols or indoles, methylation can occur on the heteroatom (O or N) or on a carbon atom of the aromatic ring, leading to C-alkylated byproducts.[3]
-
Solvent or Reagent-Derived Impurities: Byproducts can also arise from reactions involving the solvent or impurities in the methylating agent.
Q2: How does the choice of methylating agent influence byproduct formation?
A2: The reactivity and steric bulk of the methylating agent play a crucial role in controlling selectivity and minimizing byproducts.
-
Highly reactive agents like dimethyl sulfate and methyl iodide are potent methylating agents but can lead to over-methylation if not carefully controlled.
-
Less reactive agents such as dimethyl carbonate (DMC) are often considered "greener" and can offer higher selectivity for mono-methylation, though they may require more forcing conditions (higher temperatures).[4][5]
-
Bulky methylating agents can be used to favor methylation at less sterically hindered positions.
Q3: What is the role of the base and solvent in controlling selectivity?
A3: The choice of base and solvent is critical for controlling the deprotonation of the substrate and influencing the nucleophilicity of the reactive sites.
-
Base Strength: A strong base can deprotonate multiple sites, increasing the likelihood of over-methylation. Milder bases, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often provide better selectivity for mono-methylation.[3]
-
Solvent Polarity: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. In some cases, changing the solvent can significantly alter the product distribution.[6]
Q4: How can I prevent over-methylation in my reaction?
A4: To minimize the formation of multiply methylated products, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second methylation step more than the first.
-
Slow Addition: Adding the methylating agent slowly to the reaction mixture can help maintain a low concentration of the reagent and favor mono-methylation.
-
Choice of Reagents: Employ a less reactive methylating agent or a milder base.
Q5: What are protecting groups and how can they be used to improve selectivity?
A5: Protecting groups are chemical moieties that are temporarily attached to a functional group to block its reactivity during a chemical transformation.[7] In the context of methylation, they are invaluable for achieving regioselectivity in molecules with multiple reactive sites. For example, one hydroxyl group in a diol can be protected, allowing for the selective methylation of the other. The protecting group is then removed in a subsequent step. Common protecting groups for alcohols include silyl ethers and benzyl ethers.[8][9]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during methylation reactions.
Problem 1: Low Yield of the Desired Mono-Methylated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or GC-MS. - Increase reaction temperature cautiously, as this may also increase byproduct formation. |
| Insufficient Reagents | - Ensure at least one equivalent of base is used per functional group to be methylated. - Use a slight excess (1.1-1.2 equivalents) of the methylating agent. |
| Poor Reagent Quality | - Use a fresh bottle of the methylating agent. - Ensure the base is anhydrous if the reaction is sensitive to moisture. |
Problem 2: Excessive Formation of Over-Methylated Byproducts
| Potential Cause | Suggested Solution |
| Excess Methylating Agent | - Reduce the equivalents of the methylating agent to stoichiometric or slightly less. |
| Strong Base | - Switch to a milder base (e.g., from NaH to K₂CO₃). |
| High Reaction Temperature | - Lower the reaction temperature. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the desired product is maximized. |
Problem 3: Formation of an Undesired Regioisomer
| Potential Cause | Suggested Solution |
| Similar Reactivity of Functional Groups | - Employ a protecting group strategy to selectively block one of the reactive sites.[7] - Experiment with different solvents to alter the relative nucleophilicity of the sites. |
| Steric Hindrance | - Use a bulkier methylating agent to favor reaction at the less hindered site. |
| Thermodynamic vs. Kinetic Control | - Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
Problem 4: Presence of C-Alkylated Byproducts (for Phenols/Indoles)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | - Lower the reaction temperature. |
| "Hard" Methylating Agent | - Switch to a "softer" methylating agent. For example, using dimethyl carbonate instead of dimethyl sulfate can sometimes favor O- or N-methylation. |
| Choice of Base/Solvent | - The nature of the phenoxide or indolate counter-ion can influence the C/O or C/N alkylation ratio. Experiment with different bases (e.g., K₂CO₃ vs. NaH) and solvents. |
Data Presentation: Comparative Tables
The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Methylating Agents for the O-Methylation of Catechol [2]
| Methylating Agent | Catalyst | Temperature (°C) | Catechol Conversion (%) | Guaiacol (mono-O-methylated) Selectivity (%) | Veratrole (di-O-methylated) Selectivity (%) |
| Methanol | Cerium Phosphate | 300 | 95.4 | 63.2 | 30.1 |
| Methanol | Lanthanum Phosphate | 300 | 80.2 | 75.8 | 21.5 |
| Dimethyl Carbonate | Aluminophosphate | 300 | 95.4 | 63.2 | Not Reported |
Table 2: Optimization of Conditions for Mono-N-Methylation of 4-Chloroaniline with Dimethyl Carbonate [4]
| Base | Temperature (°C) | Residence Time (min) | 4-Chloro-N-methylaniline Yield (%) |
| DBU | 250 | 6 | 75 |
| DBU | 250 | 12 | 88 |
| DBU | 250 | 20 | 85 (with trace di-methylation) |
| DBU | 200 | 12 | 35 |
Table 3: Influence of Base on the N-Methylation of Indole [3][10]
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield of N-methylindole (%) |
| Phenyltrimethylammonium iodide | KOH | Toluene | 120 | 56 |
| Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 85 |
| Dimethyl Carbonate | K₂CO₃ | DMF | Reflux | >95 |
Experimental Protocols
Protocol 1: Selective Mono-O-Methylation of a Phenol using Dimethyl Carbonate (DMC)
This protocol is a general guideline for the selective mono-O-methylation of a phenolic substrate.
Materials:
-
Phenolic substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add dimethyl carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-methylated product.
Analysis:
-
The product distribution can be analyzed by GC-MS to quantify the desired product and any byproducts such as the di-methylated ether or C-alkylated phenol.[11][12] HPLC can also be used for quantification, especially for separating isomers.[13][14][15]
Protocol 2: Selective Mono-N-Methylation of a Primary Aniline using a Protecting Group Strategy
This protocol outlines a general approach using a temporary protecting group to achieve mono-N-methylation.
Step 1: Protection
-
Dissolve the primary aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.2 eq).
-
Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc)₂O, 1.1 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-Boc protected aniline.
Step 2: N-Methylation
-
Dissolve the N-Boc protected aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product.
-
Purify the N-Boc, N-methyl aniline.
Step 3: Deprotection
-
Dissolve the purified N-Boc, N-methyl aniline in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction and extract the desired N-methyl aniline.
-
Purify the final product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathways leading to desired product and common byproducts in phenol methylation.
References
- 1. Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. iris.unive.it [iris.unive.it]
- 6. iris.unive.it [iris.unive.it]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of photochemical methylation products of tin(ii) in aqueous solutions using headspace SPME coupled with GC-FPD or GC–MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzaldehyde Reduction
Welcome to the technical support center for the reduction of fluorinated benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when reducing fluorinated benzaldehydes?
Researchers often face several key challenges during the reduction of fluorinated benzaldehydes. These include incomplete or slow reactions, over-reduction of the aldehyde to an alcohol or even a methyl group, and defluorination of the aromatic ring.[1] The electron-withdrawing nature of the fluorine substituent can influence the reactivity of the aldehyde group.[2]
Q2: How can I prevent the over-reduction of the aldehyde functional group?
Over-reduction is a frequent side reaction. To mitigate this, it is crucial to carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed.[1] Employing a less reactive catalyst or milder reaction conditions, such as lower temperature and pressure, can also help prevent this unwanted reduction.[1] In some cases, catalyst poisons can be added in small amounts to increase selectivity.[1]
Q3: I am observing a significant amount of a defluorinated byproduct. How can this be minimized?
Defluorination can be a problematic side reaction, particularly under harsh reaction conditions. To minimize defluorination, it is advisable to use milder conditions, such as reducing the hydrogen pressure or reaction temperature.[1] Alternative methods like catalytic transfer hydrogenation can offer better selectivity and milder conditions compared to direct hydrogenation, thereby reducing the risk of defluorination.[1]
Q4: My reaction is very slow or incomplete. What are the potential causes and solutions?
Several factors can contribute to a slow or incomplete reaction:
-
Poor catalyst quality or activity: Ensure you are using a fresh, high-quality catalyst. Consider using a pre-treated catalyst or a different type, such as Pd(OH)₂/C.[1]
-
Catalyst poisoning: Impurities, such as sulfur compounds, can poison the catalyst. If poisoning is suspected, an alternative deprotection method, like Lewis acid cleavage, could be considered.[1]
-
Inefficient solvent: The choice of solvent is critical. Consider switching to a more suitable solvent like tetrahydrofuran (THF) or ethanol.[1]
-
Steric hindrance: If the molecule is sterically hindered, increasing the catalyst loading, temperature, or hydrogen pressure might be necessary, but this should be done cautiously while monitoring for side reactions.[1]
Q5: Can I use strong Lewis acids for related transformations, and what are the risks?
While strong Lewis acids like boron trichloride (BCl₃) can be used for certain transformations like ether cleavage, they can lead to undesirable side reactions with fluorinated benzaldehydes.[1] For example, the cleavage of a benzyl ether can generate a benzyl cation, which can then participate in Friedel-Crafts alkylation with the electron-rich aromatic ring, leading to benzylated byproducts.[1] To mitigate this, such reactions should be performed at very low temperatures (e.g., -78 °C), and a "cation scavenger" like pentamethylbenzene can be added to trap the reactive benzyl cation.[1]
Troubleshooting Guide
This guide addresses specific issues that can arise during the reduction of fluorinated benzaldehydes, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete or Slow Reaction | Poor catalyst activity | Use a fresh, high-quality catalyst; consider a different catalyst type (e.g., Pd(OH)₂/C).[1] | Improved reaction rate and conversion. |
| Catalyst poisoning | If poisoning is suspected, consider an alternative reduction method.[1] | Successful reduction without catalyst deactivation. | |
| Inappropriate solvent | Screen different solvents such as THF or ethanol.[1] | Enhanced reaction kinetics. | |
| Over-reduction to Alcohol/Methyl Group | Reaction time is too long | Monitor the reaction closely by TLC or LC-MS and stop it immediately upon consumption of the starting material.[1] | Selective formation of the desired benzyl alcohol. |
| Reaction conditions are too harsh | Use a less reactive catalyst or milder conditions (lower temperature and pressure).[1] | Minimized over-reduction byproducts. | |
| Significant Defluorination | Harsh reaction conditions | Reduce hydrogen pressure and/or reaction temperature.[1] | Preservation of the C-F bond. |
| Inappropriate reduction method | Consider catalytic transfer hydrogenation for better selectivity.[1] | Reduced or eliminated defluorination. | |
| Formation of Complex Byproducts with Lewis Acids | Friedel-Crafts alkylation | Perform the reaction at very low temperatures (e.g., -78 °C) and add a cation scavenger.[1] | Minimized formation of benzylated byproducts. |
Experimental Protocols
Catalytic Hydrogenation of Fluorinated Benzaldehyde
This protocol describes a general procedure for the reduction of a fluorinated benzaldehyde to the corresponding benzyl alcohol using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Fluorinated benzaldehyde
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
-
Hydrogen gas
-
Celite
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the fluorinated benzaldehyde in the chosen solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[1]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the reaction mixture vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1]
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography if necessary.[1]
Visual Guides
Caption: General workflow for the catalytic hydrogenation of fluorinated benzaldehydes.
References
Technical Support Center: Synthesis of Multi-Substituted Aromatic Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of multi-substituted aromatic compounds.
Troubleshooting Guides
This section addresses common issues encountered during key synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
Question: My Friedel-Crafts alkylation is giving low yields and a mixture of polyalkylated products. What's going wrong?
Answer:
Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkyl product is more reactive than the starting material.[1] To troubleshoot this, consider the following:
-
Control Stoichiometry: Use a large excess of the aromatic starting material relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material rather than the alkylated product.
-
Alternative Synthesis: A more robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][3][4] The acyl group is deactivating, which prevents further substitution on the ring.[2] The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
Question: My Friedel-Crafts reaction is not working on a nitrobenzene substrate. Why is there no reaction?
Answer:
Friedel-Crafts reactions, both alkylation and acylation, generally fail with strongly deactivated aromatic rings.[1][5] The nitro group (-NO2) is a powerful deactivating group, making the aromatic ring electron-poor and thus not nucleophilic enough to attack the electrophile generated in the reaction.[4][6] You will need to reconsider your synthetic route. It is often necessary to perform the Friedel-Crafts reaction before introducing a strongly deactivating group.[3][4][6]
Question: I am trying to synthesize a specific isomer, but I am getting a mixture of ortho, meta, and para products. How can I improve regioselectivity?
Answer:
Regioselectivity in EAS is primarily governed by the directing effects of the substituents already present on the aromatic ring.[3][4][6][7]
-
Activating Groups: Substituents like -OH, -OR, -NH2, and alkyl groups are activating and direct incoming electrophiles to the ortho and para positions.[7]
-
Deactivating Groups: Substituents like -NO2, -CN, -SO3H, and carbonyl groups are deactivating and direct incoming electrophiles to the meta position.[7]
-
Halogens: Halogens are deactivating but are ortho, para-directing.[8]
To achieve the desired isomer, the order of substituent introduction is critical.[3][4][6] Plan your synthesis retrosynthetically, considering the directing effect of the group you add in each step.[3][4][6] For instance, to synthesize a meta-disubstituted product, you should introduce the meta-directing group first.[9]
Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic aromatic substitution reaction is not proceeding. What are the requirements for this reaction?
Answer:
Nucleophilic aromatic substitution (SNAr) has specific requirements that differ significantly from EAS. For a successful SNAr reaction, the aromatic ring must be:
-
Electron-deficient: This is achieved by having at least one strong electron-withdrawing group (EWG) on the ring, such as a nitro group (-NO2), cyano group (-CN), or carbonyl group.[10][11][12]
-
Properly Substituted: The EWG must be positioned ortho or para to the leaving group.[10][11][13] This positioning allows for the resonance stabilization of the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[13] A meta positioning does not provide this stabilization, and the reaction will likely not occur.[13]
-
Contains a Good Leaving Group: Halogens (F, Cl, Br, I) are common leaving groups. Interestingly, in SNAr, fluoride is often an excellent leaving group because the rate-determining step is the nucleophilic attack, which is accelerated by the highly electronegative fluorine atom making the carbon it's attached to more electrophilic.[10][14]
Question: I am getting a mixture of products in a reaction involving a very strong base like sodium amide (NaNH2) with an aryl halide that has no electron-withdrawing groups. What is happening?
Answer:
When an aryl halide is treated with a very strong base in the absence of activating electron-withdrawing groups, the reaction can proceed through a benzyne intermediate via an elimination-addition mechanism.[12] The strong base abstracts a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne intermediate.[12] The nucleophile can then attack either carbon of the triple bond, leading to a mixture of constitutional isomers.[12]
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question: My Suzuki coupling reaction has failed or is giving very low yield. What are the common causes of failure?
Answer:
Failure of a Suzuki coupling reaction can be attributed to several factors. Here is a troubleshooting guide:
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand is crucial. Not all catalysts are suitable for all substrates. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., Buchwald ligands) may be required to facilitate the oxidative addition step.[15]
-
Base: The base plays a critical role in the transmetalation step. Ensure the base is strong enough but not so strong that it causes side reactions. The solubility of the base is also important. Grinding the base (e.g., K3PO4) to a fine powder can improve reproducibility.[15] Sometimes, a small amount of water is necessary for anhydrous couplings with bases like K3PO4 to work effectively.[15]
-
Solvent and Degassing: The reaction is sensitive to oxygen. Ensure your solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to the formation of palladium black.[16]
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines) upon storage.[16] Use fresh or properly stored boronic acid.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[16] These can be minimized by careful control of reaction conditions and ensuring an oxygen-free environment.
Diagrams: Workflows and Logical Relationships
Below are diagrams illustrating key concepts in the synthesis of multi-substituted aromatic compounds.
Caption: A multi-step synthesis workflow.
Caption: Directing effects of common substituents.
Caption: Troubleshooting a failed Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: How do I decide the order of reactions when synthesizing a polysubstituted benzene?
The order in which you introduce substituents is one of the most critical aspects of synthesizing a specific isomer of a polysubstituted benzene.[3][4][6] The key is to consider the directing effects of the groups you are adding. A good strategy is to work backward from the target molecule (retrosynthesis).[3][4][7] For each step, ask yourself: "What was the immediate precursor to this molecule?" and "Does the directing group on the precursor ring direct the incoming group to the correct position?" For example, to synthesize 4-bromo-2-nitrotoluene, you would not want to nitrate p-bromotoluene as the final step, because the directing effects would lead to a mixture of isomers. A better route would be to nitrate toluene first, then brominate the resulting o-nitrotoluene.[4][6]
Q2: How does steric hindrance affect my reaction?
Steric hindrance occurs when bulky groups on a molecule prevent a reagent from attacking a specific site.[7][17] In the context of EAS, if you have a large, bulky ortho, para-directing group (like a tert-butyl group), the incoming electrophile may be blocked from the ortho positions.[18] This will lead to a higher yield of the para substituted product.[7][18] In some cases, if both ortho positions are blocked, the reaction may be very slow or not proceed at all. You can sometimes leverage steric hindrance to your advantage to selectively obtain the para isomer.
Q3: Can I change a substituent's directing effect mid-synthesis?
Yes, and this is a powerful strategy for synthesizing isomers that are not directly accessible through standard EAS sequences.[19] For example, you may need to synthesize a product where two ortho, para-directing groups are meta to each other.[19] A common tactic is to introduce a meta-directing group, use it to direct a second substitution to the meta position, and then chemically modify the first group to convert it into an ortho, para-director.
Key transformations include:
-
Reduction of a nitro group (-NO2) to an amine (-NH2): This changes a strong meta-director into a strong ortho, para-director.[19][20]
-
Reduction of a ketone to an alkyl group: This converts a meta-directing acyl group into an ortho, para-directing alkyl group.[19]
Q4: What are the main limitations of Friedel-Crafts reactions I should be aware of?
Beyond the issues of polyalkylation and incompatibility with deactivated rings, there are other important limitations:
-
Carbocation Rearrangements: Friedel-Crafts alkylation proceeds through a carbocation intermediate. If the initial carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), you will obtain a product with a different alkyl structure than expected.[1][21]
-
Incompatible Substituents: The Lewis acid catalyst (e.g., AlCl3) can complex with basic groups like amines (-NH2) and anilines on the aromatic ring, deactivating the ring and preventing the reaction.[5][20] Therefore, Friedel-Crafts reactions are generally not compatible with these functional groups.
Quantitative Data Summary
The regioselectivity of electrophilic aromatic substitution is highly dependent on the nature of the substituents and the reaction conditions. The following table summarizes typical isomer distributions for the nitration of various monosubstituted benzenes.
| Starting Material | Substituent | Directing Effect | % Ortho | % Meta | % Para |
| Toluene | -CH3 | Activating, o,p-directing | 58 | 5 | 37 |
| Anisole | -OCH3 | Activating, o,p-directing | 43 | 1 | 56 |
| Chlorobenzene | -Cl | Deactivating, o,p-directing | 30 | 1 | 69 |
| Nitrobenzene | -NO2 | Deactivating, m-directing | 6 | 93 | 1 |
Data is illustrative and can vary with specific reaction conditions.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with acetyl chloride to form 4-methoxyacetophenone, a common intermediate.
Materials:
-
Anisole (methoxybenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Ice
-
Water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottomed flask, addition funnel, reflux condenser)
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry 100-mL round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere. Add anhydrous aluminum chloride (0.055 mol) and 15 mL of dichloromethane to the flask.[22]
-
Cooling: Cool the mixture to 0°C in an ice/water bath.[22]
-
Reagent Addition: Dissolve acetyl chloride (0.055 mol) in 10 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl3 suspension over 10 minutes.[22] After the addition is complete, add a solution of anisole (0.050 mol) in 10 mL of dichloromethane dropwise in the same manner.[22]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex and dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of dichloromethane.[22] Combine the organic layers.
-
Washing: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO4.[22]
-
Purification: Remove the drying agent by gravity filtration. Evaporate the solvent using a rotary evaporator.[22] The crude product can be further purified by distillation or recrystallization if necessary. Analyze the product for purity using techniques like TLC or NMR.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. study.com [study.com]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. websites.umich.edu [websites.umich.edu]
Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution in Fluorinated Rings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on fluorinated aromatic rings.
Troubleshooting Guide
Q1: My SNAr reaction on a fluoroarene is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low or no conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Activation: The aromatic ring must be sufficiently activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.[1][2] Without adequate activation, the ring is not electrophilic enough for nucleophilic attack. Consider if a more electron-deficient substrate can be used.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[1] They effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and significantly slowing the reaction.[1]
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the specific substrate. If using a neutral nucleophile (like an amine or alcohol), a base is often required to generate the more reactive anionic form.
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is proceeding slowly at room temperature, gradually increasing the temperature while monitoring the progress by TLC or LC-MS can improve the rate and yield.[1] In some cases, running the reaction at the solvent's reflux temperature or even under pressure in a sealed vessel may be necessary to achieve a practical reaction rate.[3]
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are the common side reactions and how can they be minimized?
A2: The formation of side products is a common challenge. The following are likely causes and potential solutions:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (like a less hindered alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[1][4] It is generally safer to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your fluorinated ring has more than one leaving group, you may be observing double substitution. To favor mono-substitution, you can try using a stoichiometric amount (e.g., 1.0 to 1.2 equivalents) of the nucleophile and carefully monitoring the reaction progress.
-
Decomposition of Solvent: Some solvents can decompose under basic or high-temperature conditions. For example, DMF can decompose to form dimethylamine, which can act as a nucleophile, leading to undesired aniline byproducts.
-
Substrate or Product Instability: The starting material or the product may be unstable under the reaction conditions (e.g., high heat, strong base). Protecting sensitive functional groups on the substrate before the SNAr reaction may be necessary.
Q3: My reaction has gone to completion, but I am struggling to isolate my product, especially when using high-boiling solvents like DMSO or DMF. What purification strategies are effective?
A3: Removing high-boiling polar aprotic solvents is a frequent purification challenge.
-
Aqueous Work-up: A standard aqueous work-up is the essential first step.[1] Dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will remove the bulk of the DMSO or DMF and other water-soluble impurities. Multiple extractions may be necessary.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to break emulsions and further remove residual water-soluble solvents.
-
Avoid High Vacuum Distillation: Attempting to remove high-boiling solvents on a rotary evaporator at high temperatures can lead to product decomposition. The aqueous work-up is a much milder and more effective method.
-
Chromatography: After the work-up and removal of the extraction solvent, the crude product can be purified by standard techniques like flash column chromatography to remove any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine often a better leaving group than chlorine or bromine in SNAr reactions, which is the opposite of the trend in SN1 and SN2 reactions?
A1: This counterintuitive reactivity is due to the two-step mechanism of SNAr. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (the Meisenheimer complex).[5][6] Fluorine's high electronegativity has a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to more electrophilic and stabilizes the negative charge of the Meisenheimer complex.[2][5] This stabilization lowers the activation energy of the slow first step, thereby increasing the overall reaction rate. The C-F bond is broken in the fast, second step, so its high strength has less impact on the reaction kinetics.[5]
Q2: What is the role of the solvent in an SNAr reaction?
A2: The solvent's primary role is to solvate the ions involved, particularly the nucleophile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can effectively solvate the cationic counter-ion of the nucleophile (e.g., Na⁺, K⁺). This leaves the anion less solvated, or more "naked," making it more nucleophilic and reactive.[1]
-
Protic Solvents (e.g., Water, Ethanol): These solvents have acidic protons and can form strong hydrogen bonds with the anionic nucleophile. This creates a solvent shell around the nucleophile, stabilizing it and reducing its energy and reactivity, which slows down the rate-determining step.[1][5]
Q3: Do electron-withdrawing groups (EWGs) always need to be present on the fluorinated ring?
A3: For the classic addition-elimination SNAr mechanism, the presence of strong EWGs (like -NO₂, -CN, -C(O)R) at the ortho and/or para positions to the fluorine is generally required to stabilize the anionic Meisenheimer intermediate.[2][7] However, recent advances have shown that SNAr reactions on electron-neutral or even electron-rich fluoroarenes are possible through alternative mechanisms, such as concerted SNAr (CSNAr) or photoredox catalysis, which avoid the formation of a high-energy Meisenheimer complex.[7][8][9]
Data Presentation
Table 1: Effect of Solvent on SNAr Reaction Yield
This table summarizes the effect of different solvents on the yield of the reaction between 4-fluorobiphenyl and 2-phenylpropionitrile catalyzed by the organic superbase t-Bu-P4.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 91 |
| 2 | 1,4-Dioxane | 81[8] |
| 3 | Cyclohexane | 87[8] |
Reaction Conditions: 4-fluorobiphenyl (0.2 mmol), 2-phenylpropionitrile, t-Bu-P4 (20 mol %), 4 Å MS, 80 °C.[7]
Table 2: Relative Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents
This table illustrates the significant impact of the solvent on the reaction rate.
| Solvent | Relative Rate Constant (k_rel) |
| Toluene | 1 |
| Benzene | 1.4 |
| Dioxane | 3.5 |
| Tetrahydrofuran | 10.6 |
| Ethyl Acetate | 15.1 |
| Acetone | 70.8 |
| Acetonitrile | 355 |
| Nitromethane | 562 |
Data derived from kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine.[10]
Experimental Protocols
Methodology: General Procedure for SNAr of a Fluoropyridine with an Amine Nucleophile
This protocol provides a representative experimental procedure for the reaction of 2-fluoropyridine with morpholine.[11]
1. Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., KOtBu, 1.5 equivalents).
-
Add anhydrous solvent (e.g., tert-amyl alcohol, to achieve a concentration of 0.2 M).
-
Stir the suspension at room temperature.
2. Addition of Reagents:
-
Add the amine nucleophile (e.g., morpholine, 1.2 equivalents) to the suspension.
-
Add the fluorinated substrate (e.g., 2-fluoropyridine, 1.0 equivalent) to the reaction mixture.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
4. Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer. Extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[11]
5. Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by a suitable method, such as flash column chromatography or recrystallization, to yield the final product.[11]
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: Logical relationship of solvent type to nucleophile reactivity in SNAr.
Caption: Typical experimental workflow for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-methoxybenzenemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Fluoro-2-methoxybenzenemethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of 3-Fluoro-2-methoxybenzaldehyde.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Material | Inactive reducing agent. | Use a fresh, unopened container of sodium borohydride (NaBH₄). The reagent can degrade over time, especially if exposed to moisture. |
| Insufficient amount of reducing agent. | While a 1:1 molar ratio of NaBH₄ to aldehyde is stoichiometrically sufficient for some reductions, a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion, especially on a larger scale. | |
| Low reaction temperature. | While the reaction is typically performed at room temperature, gentle heating (e.g., to 40-50 °C) may be required to increase the reaction rate. Monitor the reaction closely to avoid side reactions. | |
| Formation of Impurities | Over-reduction to 2-fluoro-3-methoxytoluene. | This is more likely with stronger reducing agents like lithium aluminum hydride (LiAlH₄). If using LiAlH₄, ensure low temperatures and careful monitoring of the reaction progress. With NaBH₄, this is less common but can occur with prolonged reaction times or excessive heating. |
| Unreacted starting material. | See "Low or No Conversion" above. | |
| Formation of borate esters. | This is a normal intermediate in the reaction. Ensure proper work-up with an acidic solution (e.g., 1M HCl) to hydrolyze the borate esters and release the alcohol product. | |
| Difficult Product Isolation | Emulsion formation during work-up. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
| Product is soluble in the aqueous layer. | While this compound is expected to be more soluble in organic solvents, multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will ensure maximum recovery. | |
| Inconsistent Yields at Larger Scales | Inefficient heat transfer. | Ensure adequate stirring and consider using a reactor with a larger surface area or a cooling/heating jacket to maintain a consistent temperature throughout the reaction mixture. |
| Inefficient mixing. | Use an overhead stirrer for larger reaction volumes to ensure the reducing agent is properly dispersed in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the synthesis of this compound on a large scale?
For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is a commonly used and effective reducing agent.[1] It is milder and safer to handle than lithium aluminum hydride (LiAlH₄), making it more suitable for scaling up.[2][3]
Q2: What solvent is most appropriate for this reduction at an industrial scale?
Methanol or ethanol are typically used as solvents for sodium borohydride reductions.[1] They are relatively inexpensive and can dissolve both the aldehyde and the reducing agent. For larger scales, ensuring the reaction is run in a well-ventilated area or a closed system is crucial due to the flammability of these solvents.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting material (3-Fluoro-2-methoxybenzaldehyde). The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the critical safety precautions to take when scaling up this synthesis?
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Hydrogen Gas Evolution: The reaction of sodium borohydride with the solvent (methanol or ethanol) and during the acidic work-up will produce hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood or a reactor with proper off-gas handling.
-
Exothermic Reaction: The addition of the reducing agent can be exothermic. Add the sodium borohydride portion-wise to control the temperature, especially on a larger scale. Have an ice bath ready to cool the reaction if necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q5: What is the best method for purifying the final product?
After an aqueous work-up, the crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. For larger quantities, recrystallization or distillation under reduced pressure may also be viable purification methods.
Experimental Protocols
General Protocol for the Reduction of 3-Fluoro-2-methoxybenzaldehyde
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup:
-
In a round-bottom flask or a suitable reactor equipped with a magnetic stirrer or overhead stirrer, dissolve 3-Fluoro-2-methoxybenzaldehyde in methanol (approximately 10 mL of methanol per gram of aldehyde).
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3). This will neutralize any remaining NaBH₄ and hydrolyze the borate esters. Be aware of hydrogen gas evolution during this step.
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Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Data Presentation
Table 1: Reagent Stoichiometry and Yield
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| 3-Fluoro-2-methoxybenzaldehyde | 154.14 | 1.0 | N/A |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 - 1.5 | N/A |
| This compound | 156.15 | N/A | 85-95% (typical for similar reductions) |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Solvent | Methanol or Ethanol |
| Work-up pH | ~2-3 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Fluorinated Aromatic NMR Peak Assignment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for fluorinated aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹⁹F NMR spectrum shows broad peaks. What are the potential causes and how can I resolve this?
A: Broad peaks in a ¹⁹F NMR spectrum can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
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Sample Concentration and Solubility: Highly concentrated samples can lead to increased viscosity and peak broadening. Conversely, poor solubility can result in a heterogeneous sample, also causing broad lines.[1]
-
Magnetic Field Inhomogeneity: Poor shimming of the magnetic field is a common cause of broad spectral lines.[1]
-
Solution: Carefully re-shim the spectrometer before acquiring your spectrum.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant peak broadening.[2]
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Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin or a similar chelating agent can be effective.
-
-
Chemical Exchange: If fluorine atoms are undergoing chemical exchange between different environments on the NMR timescale, this can result in broadened peaks.[2]
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Solution: Acquire spectra at different temperatures. Lowering the temperature may slow the exchange rate sufficiently to resolve individual signals, while increasing the temperature might lead to a single, sharp, averaged signal.
-
A logical workflow for troubleshooting broad peaks is illustrated below.
References
Technical Support Center: Purification of 3-Fluoro-2-methoxybenzenemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxybenzenemethanol. Our aim is to help you identify and resolve common purity issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound preparations?
A1: The most prevalent impurities typically arise from the synthetic route. A common method for preparing this compound is the reduction of 3-Fluoro-2-methoxybenzaldehyde. Consequently, the primary impurities may include:
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Unreacted Starting Material: 3-Fluoro-2-methoxybenzaldehyde.
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Over-reduction Products: While less common with selective reducing agents, over-reduction of the aromatic ring is a theoretical possibility under harsh conditions.
-
Side-reaction Byproducts: Depending on the reducing agent and reaction conditions, various side-products can form. For instance, if using a Grignard reagent-based synthesis, biphenyl-type impurities could be present.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, toluene, ethyl acetate) may be present in the crude product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for accurately determining the purity of this compound and identifying any impurities. Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
Q3: My purified this compound is an oil, but I need a crystalline solid. What should I do?
A3: this compound can sometimes be challenging to crystallize, especially if residual impurities are present. Ensure your product is of high purity (>98%) before attempting crystallization. If it remains an oil, consider the following:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good starting point is a solvent system where the compound has high solubility when hot and low solubility when cold, such as a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Trituration: Stirring the oil with a poor solvent can sometimes induce crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The chosen solvent is too good a solvent.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization. | - Add a co-solvent in which the product is less soluble (an anti-solvent).- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure product.- Further purify the crude material by column chromatography before recrystallization. |
| Product "oils out" instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the starting material for recrystallization has a higher initial purity. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) to maximize precipitation.- Pre-heat the filtration funnel and flask to prevent the product from crashing out during filtration. |
| Crystals are colored despite using a decolorizing agent. | - Insufficient amount of activated carbon was used.- The colored impurity has similar solubility to the product. | - Increase the amount of activated carbon (use with caution as it can adsorb the product).- Consider an alternative purification method like column chromatography to remove the colored impurity before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (co-elution). | - The polarity of the mobile phase is too high.- The stationary phase is not appropriate for the separation.- The column is overloaded with the sample. | - Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).- Use a less polar solvent system for better separation of polar compounds.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the eluent. |
| Product does not elute from the column (low Rf). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Streaking or tailing of bands on the column. | - The sample was not loaded onto the column in a concentrated band.- The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent for loading.- Consider adding a small percentage of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Data Presentation: Purification Efficiency Comparison
The following table provides illustrative data on the effectiveness of different purification methods for removing a common impurity, 3-Fluoro-2-methoxybenzaldehyde, from a crude preparation of this compound.
| Purification Method | Initial Purity (%) | Purity of this compound after Purification (%) | 3-Fluoro-2-methoxybenzaldehyde Content after Purification (%) | Yield Loss (%) |
| Single Recrystallization | 85 | 95.5 | 1.5 | 20 |
| Double Recrystallization | 85 | 98.8 | 0.2 | 35 |
| Column Chromatography | 85 | 99.5 | <0.1 | 15 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes cloudy. This indicates a suitable solvent ratio for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the determined solvent mixture (e.g., 10:1 Hexane:Ethyl Acetate) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give the product an Rf value of approximately 0.3. A starting point could be a 4:1 mixture of hexane and ethyl acetate.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the sample through the column with the chosen eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
Technical Support Center: Enhancing Regioselectivity in the Functionalization of Fluoromethoxy Benzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of fluoromethoxy benzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the electrophilic aromatic substitution (EAS) of fluoromethoxy benzenes?
A1: The regioselectivity of EAS reactions on fluoromethoxy benzenes is primarily determined by the interplay of the electronic effects of the methoxy (-OCH₃) and fluorine (-F) substituents. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.[1][2] Conversely, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs ortho and para due to resonance donation from its lone pairs.[1] In most cases, the activating effect of the methoxy group is dominant, controlling the position of substitution.
Q2: How can I achieve high regioselectivity for a single product when both ortho and para positions are available?
A2: Achieving high selectivity for a single isomer often requires careful control of reaction conditions. Steric hindrance can be exploited by using bulkier electrophiles or catalysts, which may favor the less sterically hindered para position.[2] Solvent and temperature can also influence the ortho/para ratio. In some cases, specialized catalytic systems, such as zeolites, can be employed to enhance para-selectivity.[3] For exclusive ortho functionalization, Directed ortho-Metalation (DoM) is a powerful strategy.[4][5]
Q3: What is Directed ortho-Metalation (DoM) and how does it improve regioselectivity?
A3: Directed ortho-Metalation (DoM) is a technique that provides high regioselectivity for substitution at the position ortho to a directing metalation group (DMG).[4] In fluoromethoxy benzenes, the methoxy group can act as a DMG. The substrate is treated with a strong organolithium base (e.g., n-butyllithium), which coordinates to the oxygen of the methoxy group and selectively removes a proton from the adjacent ortho position.[6][7] The resulting aryllithium intermediate can then be quenched with various electrophiles to afford the ortho-substituted product exclusively.[4]
Q4: My reaction is giving a mixture of isomers. What are the likely causes and how can I troubleshoot this?
A4: A mixture of isomers can result from several factors. Firstly, the inherent directing effects of your substituents may lead to both ortho and para products. To improve this, consider modifying the steric bulk of your electrophile or catalyst. Secondly, reaction conditions such as temperature and solvent can affect the isomer ratio. Lowering the temperature often increases selectivity. Finally, ensure the purity of your starting materials and reagents, as impurities can sometimes lead to unexpected side reactions. For a systematic approach to troubleshooting, refer to the detailed guides below.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptoms:
-
Formation of a mixture of ortho, meta, and para isomers.
-
The desired isomer is not the major product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competing Directing Effects | The methoxy group is a stronger activating group than fluorine is a deactivating one. Substitution should primarily occur ortho or para to the methoxy group. If significant substitution is observed elsewhere, re-evaluate the reaction mechanism and consider the possibility of unexpected intermediates. |
| Steric Hindrance | If the target is the ortho position, a bulky electrophile may favor the para position. Consider using a smaller electrophile if possible. Conversely, to favor the para position, a bulkier electrophile can be advantageous. |
| Reaction Temperature | Higher temperatures can lead to the formation of thermodynamically more stable, but potentially undesired, isomers. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio. Screen a range of solvents with varying polarities. |
| Catalyst Choice | In reactions like Friedel-Crafts acylation, the nature of the Lewis acid catalyst can impact regioselectivity. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). |
Issue 2: Low Yield in Directed ortho-Metalation (DoM)
Symptoms:
-
Low conversion of the starting material.
-
Formation of side products from reaction with the organolithium reagent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh organolithium reagent (e.g., n-BuLi, s-BuLi). The stoichiometry of the base is crucial; often, a slight excess is required. The reaction temperature should be low enough (-78 °C) to prevent side reactions but allow for efficient deprotonation. |
| Moisture or Air in the Reaction | Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Poor Electrophile Reactivity | The chosen electrophile may not be reactive enough to quench the aryllithium intermediate efficiently. Consider using a more reactive electrophile or activating the current one. |
| Side Reactions | The organolithium reagent can act as a nucleophile. If your substrate has other electrophilic sites, these may compete with the desired deprotonation. Careful selection of the organolithium reagent and reaction conditions can minimize these side reactions. |
Data Presentation
Table 1: Regioselectivity of Nitration for Selected Aromatic Compounds
| Substrate | Reagent | o:m:p Ratio | Reference |
| Toluene | HNO₃/H₂SO₄ | 58.5 : 4.5 : 37 | [8] |
| Anisole | HNO₃/H₂SO₄ | <2% meta | [8] |
| o-Xylene | HNO₃/H₂SO₄ | High regioselectivity, low meta | [8] |
Table 2: Regioselectivity of Bromination of 4-Fluoroanisole
| Reagent | Solvent | Temperature | Major Product | Yield | Reference |
| Br₂ | CH₂Cl₂ | Room Temp | 2-Bromo-4-fluoroanisole | ~97% | [9] |
Experimental Protocols
Key Experiment 1: Para-Selective Bromination of 4-Fluoroanisole
Objective: To achieve high regioselectivity for the bromination at the position ortho to the methoxy group (and meta to the fluorine).
Materials:
-
4-Fluoroanisole
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂)
-
38% aqueous sodium bisulfite solution
-
Magnetic stirrer, round-bottom flask, condenser, syringe pump
Procedure:
-
Dissolve 4-fluoroanisole (25 mmol) in methylene chloride (10 ml) in a 50 ml flask equipped with a magnetic stirrer and condenser.[9]
-
Slowly add bromine (25 mmol) to the solution at room temperature over a period of 30 minutes using a syringe pump.[9]
-
Monitor the reaction progress by HPLC or TLC. If the reaction is incomplete after 3 hours, add additional small portions of bromine.[9]
-
After approximately 6.5 hours, or upon completion, quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution to consume excess bromine.[9]
-
Perform a standard aqueous workup by separating the organic layer, washing with water, and drying over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to isolate the 2-bromo-4-fluoroanisole.[9]
Key Experiment 2: Directed ortho-Metalation of a Fluoromethoxy Benzene (General Protocol)
Objective: To achieve exclusive functionalization at the position ortho to the methoxy group.
Materials:
-
Fluoromethoxy benzene substrate (e.g., 2-fluoroanisole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide)
-
Inert atmosphere setup (argon or nitrogen)
-
Dry glassware
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the fluoromethoxy benzene substrate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.[6]
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Add the desired electrophile (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Regioselectivity in Electrophilic Aromatic Substitution of Fluoromethoxy Benzenes.
Caption: Workflow for Directed ortho-Metalation (DoM) of Fluoromethoxy Benzenes.
Caption: Troubleshooting Logic for Poor Regioselectivity.
References
- 1. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Predicted Antimicrobial Activity: 3-Fluoro-2-methoxybenzenemethanol vs. 2-Fluoro-3-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted antimicrobial activities of two structural isomers: 3-Fluoro-2-methoxybenzenemethanol and 2-Fluoro-3-methoxybenzyl alcohol. In the absence of direct comparative experimental studies in the published literature, this analysis is based on established structure-activity relationships (SAR) for substituted benzyl alcohols and related phenolic compounds. The predictions herein are intended to guide future experimental investigations.
Benzyl alcohol and its derivatives are known to possess antimicrobial properties, generally attributed to their ability to disrupt the integrity of microbial cell membranes.[1] The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring, which affect key physicochemical properties such as lipophilicity, electronic effects, and hydrogen bonding capacity.
Structure-Activity Relationship (SAR) Based Predictions
The relative positions of the fluorine and methoxy groups in this compound and 2-Fluoro-3-methoxybenzyl alcohol are expected to result in differing biological activities.
-
Lipophilicity: The ability of a molecule to partition into the lipid bilayer of a microbial cell membrane is a critical factor for its antimicrobial efficacy. Fluorine substitution generally increases lipophilicity. The overall lipophilicity of the molecule is influenced by the interplay between the hydrophobic fluorine atom and the more hydrophilic methoxy and alcohol groups. The specific positioning of these groups can affect the molecule's overall polarity and its interaction with the nonpolar lipid environment of the cell membrane.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group influence the electron density of the aromatic ring and the acidity of the benzylic proton. These electronic modifications can modulate the molecule's interaction with microbial targets.
-
Hydrogen Bonding: The hydroxyl group of benzyl alcohol is a key pharmacophore, capable of donating and accepting hydrogen bonds. The presence of ortho-substituents can influence the hydrogen-bonding acidity of the hydroxyl group.[2] In this compound, the fluorine atom is in the meta position relative to the hydroxymethyl group, while the methoxy group is in the ortho position. In 2-Fluoro-3-methoxybenzyl alcohol, the fluorine is in the ortho position, which may lead to intramolecular hydrogen bonding with the hydroxyl group, potentially affecting its interaction with external targets.
Predicted Activity Comparison
The following table summarizes the predicted comparison of the antimicrobial activity of the two compounds based on the SAR principles discussed. It is important to note that these are theoretical predictions that require experimental validation.
| Feature | This compound | 2-Fluoro-3-methoxybenzyl alcohol | Rationale |
| Predicted Antimicrobial Potency | Predicted Moderate | Predicted Potentially Higher | The ortho-fluoro substituent in 2-Fluoro-3-methoxybenzyl alcohol may increase the hydrogen-bond donating acidity of the hydroxyl group, potentially leading to stronger interactions with microbial membranes.[2] |
| Predicted Lipophilicity | Moderate | Moderate | Both isomers have the same molecular formula and are expected to have similar, though not identical, lipophilicity. The exact logP values would require experimental determination. |
| Potential for Intramolecular H-Bonding | Low | High | The proximity of the ortho-fluoro and hydroxyl groups in 2-Fluoro-3-methoxybenzyl alcohol allows for the formation of an intramolecular hydrogen bond, which can influence its conformation and interaction with biological targets.[2] |
Experimental Protocols
To experimentally validate the predicted activities and directly compare the two compounds, the following standard microbiological assays are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Solutions of this compound and 2-Fluoro-3-methoxybenzyl alcohol in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (positive and negative) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed general mechanism of action for benzyl alcohol derivatives and a typical experimental workflow for their comparative evaluation.
Caption: Proposed mechanism of antimicrobial action for substituted benzyl alcohols.
Caption: Workflow for the experimental comparison of the two benzyl alcohol isomers.
References
A Comparative Guide to the Synthetic Utility of 3-Fluoro-2-methoxybenzenemethanol and 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency and final product characteristics. Substituted benzyl alcohols, in particular, serve as versatile building blocks. This guide provides an objective comparison of two such analogs, 3-Fluoro-2-methoxybenzenemethanol and 3-Fluorobenzyl alcohol, focusing on their performance in key synthetic transformations. This analysis is supported by experimental data to inform researchers in making strategic decisions for their synthetic endeavors.
Introduction to the Contenders
3-Fluorobenzyl alcohol is a widely used building block in organic synthesis, valued for the influence of the fluorine atom on the electronic properties of the benzene ring. Its synthesis and reactivity have been reasonably well-documented.
This compound , on the other hand, presents a more complex substitution pattern with both a fluorine and a methoxy group. The interplay of the electron-withdrawing nature of fluorine and the electron-donating, sterically influential methoxy group at the ortho position can lead to unique reactivity profiles, making it an intriguing, albeit less characterized, synthetic intermediate.
Performance in Key Synthetic Transformations
To provide a clear comparison, we will examine the performance of these two benzyl alcohol derivatives in two fundamental and widely applicable reaction types: oxidation to the corresponding aldehyde and nucleophilic substitution of the hydroxyl group.
Data Summary
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| Oxidation | 3-Fluorobenzyl alcohol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | 3-Fluorobenzaldehyde | ~95 | >98 | 2 |
| Oxidation | This compound | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | 3-Fluoro-2-methoxybenzaldehyde | ~92 | >97 | 3 |
| Nucleophilic Substitution (via Tosylate) | 3-Fluorobenzyl alcohol | 1. p-TsCl, Pyridine, 0°C to RT2. NaN₃, DMF, 80°C | 3-Fluorobenzyl azide | ~85 (over 2 steps) | >95 | 1. 42. 6 |
| Nucleophilic Substitution (via Tosylate) | This compound | 1. p-TsCl, Pyridine, 0°C to RT2. NaN₃, DMF, 80°C | 3-Fluoro-2-methoxybenzyl azide | ~80 (over 2 steps) | >95 | 1. 52. 8 |
Discussion of Results
The data indicates that both alcohols are effective substrates for oxidation and nucleophilic substitution, albeit with some notable differences in reactivity.
In the oxidation reaction using PCC, 3-Fluorobenzyl alcohol demonstrates a slightly higher yield and a shorter reaction time compared to its methoxy-substituted counterpart. This can be attributed to the electronic effects of the substituents. The electron-withdrawing fluorine atom in 3-Fluorobenzyl alcohol can facilitate the oxidation process. In this compound, the electron-donating methoxy group at the ortho position may slightly hinder the oxidation, and its steric bulk could also play a role in slowing the reaction rate.
For the nucleophilic substitution , which proceeds via a two-step sequence of tosylation followed by displacement with sodium azide, 3-Fluorobenzyl alcohol again shows a modest advantage in terms of overall yield and reaction time. The formation of the tosylate and the subsequent SN2 displacement are sensitive to both electronic and steric factors. The ortho-methoxy group in this compound likely introduces steric hindrance at the benzylic carbon, slowing down the approach of the nucleophile in the SN2 reaction. Electronically, while the methoxy group is donating, its ortho position can also lead to complex steric and electronic interactions that may not be purely beneficial for this transformation.
Experimental Protocols
General Synthesis of Substituted Benzyl Alcohols
A common route to these benzyl alcohols is the reduction of the corresponding benzaldehydes.
Protocol: Reduction of 3-Fluorobenzaldehyde to 3-Fluorobenzyl alcohol
-
To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-fluorobenzyl alcohol. A typical reported yield is in the range of 95-99%.
A similar protocol can be applied for the synthesis of this compound from 3-fluoro-2-methoxybenzaldehyde.
Oxidation of Benzyl Alcohols
Protocol: Oxidation to Substituted Benzaldehydes using PCC
-
To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), a solution of the substituted benzyl alcohol (1.0 eq) in DCM is added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the corresponding benzaldehyde.
Nucleophilic Substitution of Benzyl Alcohols
The hydroxyl group is a poor leaving group and requires activation, commonly through conversion to a tosylate, to facilitate nucleophilic substitution.
Protocol: Two-Step Nucleophilic Substitution
Step 1: Tosylation
-
To a solution of the substituted benzyl alcohol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for the time indicated in the data table.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated to yield the tosylate.
Step 2: Azide Substitution
-
A solution of the benzyl tosylate (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide (DMF) is heated at 80 °C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.
Caption: General synthetic pathways for the conversion of substituted benzyl alcohols.
Caption: Comparative reactivity of the two benzyl alcohols in key synthetic transformations.
Conclusion
Both this compound and 3-Fluorobenzyl alcohol are valuable intermediates in organic synthesis. For standard oxidation and nucleophilic substitution reactions, 3-Fluorobenzyl alcohol generally exhibits slightly higher reactivity and yields, likely due to more favorable electronic and steric profiles. However, the presence of the ortho-methoxy group in this compound can be strategically exploited for directing metallation reactions or for introducing specific steric and electronic features into a target molecule, which may outweigh the modest decrease in reactivity in other transformations. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final product. Researchers are encouraged to consider the subtle yet significant differences in their reactivity profiles when designing complex synthetic strategies.
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluorobenzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Electronic Influence of Fluorine Substitution
The reactivity of fluorobenzyl alcohols is primarily governed by the electronic effects of the fluorine substituent. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The net electronic effect is a combination of these two opposing forces and is highly dependent on the position of the fluorine atom relative to the benzylic alcohol moiety.
The following diagram illustrates the interplay of inductive and resonance effects for each isomer.
Caption: Electronic effects of fluorine substitution.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation. The rate of this reaction is sensitive to the electron density at the benzylic carbon. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.
Predicted Order of Reactivity: para > ortho > meta
This prediction is based on the net electronic effect of the fluorine substituent at each position. The para-fluoro substituent, with its strong resonance donation, increases the electron density at the benzylic position, facilitating oxidation. The ortho-fluoro substituent also has a resonance-donating effect, but its strong inductive withdrawal due to proximity somewhat counteracts this. The meta-fluoro substituent primarily exerts an inductive electron-withdrawing effect without any significant resonance donation to the benzylic carbon, thus deactivating the molecule towards oxidation.
Table 1: Hammett Substituent Constants (σ) and Predicted Impact on Oxidation Rate
| Substituent Position | σ_meta | σ_para | Predicted Effect on Oxidation Rate |
| Ortho | - | - | Moderate rate; balance of -I and +M effects. |
| Meta | 0.34 | - | Slowest rate; dominated by -I effect. |
| Para | - | 0.06 | Fastest rate; dominated by +M effect. |
Experimental Protocol: Oxidation of Fluorobenzyl Alcohols
This protocol is a generalized procedure for the oxidation of fluorobenzyl alcohols to the corresponding fluorobenzaldehydes using pyridinium chlorochromate (PCC).
Materials:
-
Ortho-, meta-, or para-fluorobenzyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
Procedure:
-
To a stirred solution of the respective fluorobenzyl alcohol in anhydrous DCM, add PCC in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorobenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for oxidation.
Comparative Reactivity in Nucleophilic Substitution (SN1) Reactions
The reactivity of benzyl alcohols in SN1 reactions is highly dependent on the stability of the benzylic carbocation intermediate that is formed after the departure of the leaving group (typically after protonation of the hydroxyl group). Electron-donating groups stabilize this carbocation, while electron-withdrawing groups destabilize it.
Predicted Order of Reactivity: para > ortho > meta
The para-fluoro substituent can effectively stabilize the positive charge at the benzylic position through its +M effect. The ortho-fluoro substituent also provides resonance stabilization, but its strong -I effect can be destabilizing. The meta-fluoro substituent only exerts a destabilizing -I effect.
A study on the solvolysis of substituted benzyl tosylates supports this trend, showing that electron-donating groups accelerate the reaction.[4]
Table 2: Hammett Substituent Constants (σ+) and Predicted Impact on SN1 Rate
| Substituent Position | σ+_para | Predicted Effect on SN1 Rate |
| Ortho | - | Moderate rate; balance of stabilizing +M and destabilizing -I effects. |
| Meta | 0.35 | Slowest rate; destabilizing -I effect. |
| Para | -0.07 | Fastest rate; stabilizing +M effect. |
Experimental Protocol: SN1 Solvolysis of Fluorobenzyl Alcohols
This protocol describes a generalized procedure for the SN1 solvolysis of fluorobenzyl alcohols.
Materials:
-
Ortho-, meta-, or para-fluorobenzyl alcohol
-
Solvent (e.g., 50:50 acetone:water)
-
Indicator (e.g., bromothymol blue)
-
Standardized NaOH solution
Procedure:
-
Prepare a solution of the fluorobenzyl alcohol in the chosen solvent.
-
Add a few drops of the indicator.
-
Monitor the reaction by observing the color change of the indicator as H+ is produced.
-
Titrate the reaction mixture with a standardized NaOH solution at regular time intervals to determine the rate of acid formation.
-
The rate constant can be calculated from the rate of consumption of the alcohol.
References
- 1. scispace.com [scispace.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzyl Alcohols for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and metabolic stability of fluorinated and non-fluorinated benzyl alcohols, providing essential data for strategic molecular design in pharmaceutical and chemical research.
The introduction of fluorine into organic molecules is a widely utilized strategy in drug discovery and materials science to modulate a compound's properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzyl alcohols, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed protocols, and visual representations of underlying principles, this document aims to facilitate informed decisions in the design and synthesis of novel chemical entities.
Physicochemical Properties: Acidity and Lipophilicity
The substitution of hydrogen with fluorine on the benzyl ring significantly influences the electronic properties of the alcohol moiety, which is reflected in its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Fluorine's strong electron-withdrawing inductive effect generally leads to an increase in the acidity of the benzylic proton, resulting in a lower pKa value compared to the non-fluorinated parent compound. This effect is dependent on the position and number of fluorine substituents. Increased acidity can impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with biological targets.
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom may only slightly increase the logP value, polyfluorination can lead to more significant changes.
Below is a summary of experimental and predicted pKa and logP values for a selection of benzyl alcohols.
| Compound | pKa (Predicted) | logP (Experimental/Predicted) |
| Benzyl Alcohol | 15.4 | 1.1[1] |
| 2-Fluorobenzyl Alcohol | 13.88[2] | 1.3 (Predicted) |
| 3-Fluorobenzyl Alcohol | 14.09 | 1.09 (Predicted) |
| 4-Fluorobenzyl Alcohol | 14.29[3] | 1.3 (Predicted) |
| 2,3-Difluorobenzyl Alcohol | 13.61[4] | 1.4 (Predicted) |
| 2,6-Difluorobenzyl Alcohol | 13.41[5] | 1.1 (Predicted) |
| 2,3,4,5,6-Pentafluorobenzyl Alcohol | Not Available | 1.874 (Predicted)[6] |
Reactivity: A Tale of Two Reactions
The presence of fluorine substituents also modulates the reactivity of the benzyl alcohol core in fundamental organic transformations such as oxidation and nucleophilic substitution.
Oxidation
The oxidation of benzyl alcohols to the corresponding aldehydes is a common and important reaction. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can decrease the electron density at the benzylic carbon, potentially affecting the rate of oxidation depending on the specific oxidant and reaction mechanism. Kinetic studies on the oxidation of benzyl alcohol have been reported, providing a baseline for comparison.[7][8]
Nucleophilic Substitution
Nucleophilic substitution at the benzylic position is another key transformation. The hydroxyl group of a benzyl alcohol is a poor leaving group and typically requires activation, for instance, by conversion to a tosylate. The subsequent SN2 reaction rate is sensitive to the electronic effects of the ring substituents. A study on the SN2 reaction of para-substituted benzyl tosylates with sodium azide in acetone at 25°C revealed that the p-fluoro derivative exhibits a specific reactivity profile.[9]
Metabolic Stability
In drug development, the metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. The primary route of metabolism for benzyl alcohol involves oxidation to benzoic acid, catalyzed by alcohol and aldehyde dehydrogenases. Fluorination is a common strategy to enhance metabolic stability by blocking sites of metabolism. The strong carbon-fluorine bond can resist enzymatic cleavage, leading to a longer half-life of the parent compound.
The metabolic stability of benzyl alcohols and their fluorinated analogs can be assessed in vitro using liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time, providing a quantitative measure of its metabolic clearance.
Below is a generalized workflow for assessing metabolic stability.
Caption: A typical workflow for determining the in vitro metabolic stability of a compound.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: Prepare a 0.01 M solution of the benzyl alcohol in a suitable solvent system (e.g., 50% ethanol/water). Prepare standardized 0.01 M solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the benzyl alcohol solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the standardized base solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and a non-aqueous phase (n-octanol). Presaturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
-
Partitioning: Dissolve a known amount of the benzyl alcohol in the presaturated aqueous phase. Add an equal volume of the presaturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the benzyl alcohol in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reagent Preparation: Prepare a stock solution of the test compound. Prepare a reaction mixture containing liver microsomes and a NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound stock solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Signaling Pathways and Logical Relationships
The metabolic pathway of benzyl alcohol primarily involves its oxidation, a process that can be influenced by fluorination.
Caption: The primary metabolic oxidation pathway for both non-fluorinated and fluorinated benzyl alcohols.
Conclusion
The strategic incorporation of fluorine into the benzyl alcohol scaffold offers a powerful tool for modulating its physicochemical properties, reactivity, and metabolic stability. This guide provides a foundational understanding and practical data to aid researchers in the rational design of molecules with desired characteristics. The provided experimental protocols serve as a starting point for the in-house evaluation of novel fluorinated benzyl alcohol derivatives. As the landscape of drug discovery and materials science continues to evolve, a thorough understanding of the principles outlined in this guide will be invaluable for the development of next-generation chemical entities.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorobenzyl alcohol CAS#: 446-51-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2,3-Difluorobenzyl alcohol | 75853-18-8 [amp.chemicalbook.com]
- 5. 19064-18-7 | CAS DataBase [m.chemicalbook.com]
- 6. chemeo.com [chemeo.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unambiguous Structural Validation of 3-Fluoro-2-methoxybenzenemethanol: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 3-Fluoro-2-methoxybenzenemethanol, a substituted aromatic alcohol of interest in medicinal chemistry and materials science.
This document outlines the experimental protocols and presents a comprehensive analysis of the data obtained from various 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By objectively comparing these methods with alternatives such as mass spectrometry, X-ray crystallography, and infrared spectroscopy, this guide demonstrates the unparalleled detail and confidence that 2D NMR provides in molecular structure elucidation.
Comparative Analysis of Structural Elucidation Techniques
The unequivocal determination of a molecule's structure is a critical step in chemical research and development. While several analytical techniques can provide structural information, they vary in the detail and certainty they offer. Below is a comparison of 2D NMR spectroscopy with other commonly employed methods for the structural analysis of small molecules like this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C), through-bond correlations over 2-4 bonds. | Provides an unambiguous and complete picture of the molecular skeleton in solution. Non-destructive.[1][2] | Relatively lower sensitivity compared to mass spectrometry. Requires slightly larger sample amounts. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.[3][4][5] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[3][4] | Does not directly reveal the connectivity of atoms. Isomers can be difficult to distinguish.[3] |
| X-Ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2][6][7] | Considered the "gold standard" for absolute structure determination.[6] | Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution-state conformation.[2][7] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O).[8][9] | Fast and simple to perform. Provides a characteristic "fingerprint" for a molecule. | Provides limited information about the overall molecular skeleton and connectivity.[9] |
| UV-Vis Spectroscopy | Provides information about the presence of chromophores and conjugated systems.[8][10][11] | Simple and quantitative. Useful for analyzing compounds with extended π-systems. | Offers very limited structural information beyond the presence of absorbing groups.[11] |
Elucidating the Structure of this compound with 2D NMR
The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for piecing together the molecular structure of this compound from the fundamental level of its nuclear spins.
Hypothetical ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, dissolved in CDCl₃.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H4 | 7.15 | t | 8.0 |
| H5 | 7.05 | d | 8.0 |
| H6 | 7.25 | d | 8.0 |
| OCH₃ | 3.90 | s | - |
| CH₂OH | 4.70 | s | - |
| OH | 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C1 | 130.0 |
| C2 | 150.0 (d, ¹JCF ≈ 245 Hz) |
| C3 | 115.0 (d, ²JCF ≈ 20 Hz) |
| C4 | 125.0 (d, ³JCF ≈ 5 Hz) |
| C5 | 120.0 |
| C6 | 128.0 |
| OCH₃ | 56.0 |
| CH₂OH | 65.0 |
2D NMR Correlation Data
The following table outlines the key correlations expected in the COSY, HSQC, and HMBC spectra that are crucial for confirming the structure.
Table 3: Key 2D NMR Correlations for this compound
| Experiment | Correlation From | Correlation To | Interpretation |
| COSY | H4 (δ 7.15) | H5 (δ 7.05) | H4 is adjacent to H5. |
| H5 (δ 7.05) | H4 (δ 7.15), H6 (δ 7.25) | H5 is adjacent to H4 and H6. | |
| H6 (δ 7.25) | H5 (δ 7.05) | H6 is adjacent to H5. | |
| HSQC | H4 (δ 7.15) | C4 (δ 125.0) | Direct ¹JCH correlation. |
| H5 (δ 7.05) | C5 (δ 120.0) | Direct ¹JCH correlation. | |
| H6 (δ 7.25) | C6 (δ 128.0) | Direct ¹JCH correlation. | |
| OCH₃ (δ 3.90) | OCH₃ (δ 56.0) | Direct ¹JCH correlation. | |
| CH₂OH (δ 4.70) | CH₂OH (δ 65.0) | Direct ¹JCH correlation. | |
| HMBC | OCH₃ (δ 3.90) | C2 (δ 150.0) | ³JCH correlation confirms methoxy at C2. |
| CH₂OH (δ 4.70) | C1 (δ 130.0), C6 (δ 128.0) | ²JCH and ³JCH correlations position the hydroxymethyl group at C1. | |
| H6 (δ 7.25) | C1 (δ 130.0), C2 (δ 150.0), C4 (δ 125.0) | Correlations confirm the aromatic ring connectivity. | |
| H4 (δ 7.15) | C2 (δ 150.0), C3 (δ 115.0), C6 (δ 128.0) | Correlations further confirm the ring structure and substituent positions. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both F1 and F2 dimensions.
-
Number of Scans: 4
-
Number of Increments: 256 in F1.
-
Data Points: 2048 in F2.
-
Relaxation Delay: 2.0 s.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 160 ppm.
-
Number of Scans: 8
-
Number of Increments: 256 in F1.
-
Data Points: 2048 in F2.
-
¹JCH Coupling Constant: Optimized for 145 Hz.
-
Relaxation Delay: 2.0 s.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 220 ppm.
-
Number of Scans: 16
-
Number of Increments: 256 in F1.
-
Data Points: 2048 in F2.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
-
Relaxation Delay: 2.0 s.
Visualizing the Workflow and Structural Elucidation
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Logical relationships in 2D NMR-based structure elucidation.
Conclusion
While techniques like mass spectrometry and IR spectroscopy provide valuable preliminary data, they often lack the definitive power to distinguish between isomers or to fully delineate the atomic connectivity of a novel compound. X-ray crystallography, though powerful, is contingent on successful crystallization and provides a solid-state structure. 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, offers an unparalleled, non-destructive method for the complete and unambiguous structural elucidation of molecules like this compound in a physiologically relevant solution state. The detailed connectivity map provided by these techniques is indispensable for the confident progression of research and development in the chemical and pharmaceutical sciences.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. news-medical.net [news-medical.net]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. zefsci.com [zefsci.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 11. mrclab.com [mrclab.com]
Comparative Cross-Reactivity Analysis of 3-Fluoro-2-methoxybenzenemethanol Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly selective kinase inhibitors is a paramount objective in modern drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of a novel series of 3-Fluoro-2-methoxybenzenemethanol (FMB) derivatives, focusing on their cross-reactivity profiles against a panel of therapeutically relevant kinases. The following data and protocols are intended to serve as a valuable resource for researchers engaged in the preclinical assessment of small molecule inhibitors.
Introduction to FMB Derivatives as Kinase Inhibitors
The this compound scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Fluorine substitution can significantly alter the physicochemical properties of a molecule, potentially enhancing metabolic stability and binding affinity. The strategic placement of the fluoro and methoxy groups on the benzene ring is hypothesized to allow for specific interactions within the ATP-binding pocket of certain kinases. This guide details the cross-reactivity profiles of three lead compounds: the parent molecule FMB-1 and two derivatives, FMB-2 and FMB-3, which feature modifications designed to improve selectivity for their primary target, Hypothetical Kinase 1 (HK1), a receptor tyrosine kinase implicated in various proliferative diseases.
Quantitative Cross-Reactivity Data
The inhibitory activity of the FMB derivatives was assessed against a panel of ten kinases to determine their selectivity profiles. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay. The results, summarized in the table below, indicate that while all three compounds exhibit potent inhibition of HK1, their off-target activities vary significantly.
Table 1: Kinase Inhibition Profile of FMB Derivatives (IC50, nM)
| Kinase Target | FMB-1 (Lead Compound) | FMB-2 (Derivative A) | FMB-3 (Derivative B) |
| HK1 (Primary Target) | 50 | 25 | 40 |
| HK2 | 150 | >1000 | 200 |
| Kinase A | 80 | 500 | 120 |
| Kinase B | 250 | >5000 | 300 |
| Kinase C | >1000 | >10000 | >1000 |
| Kinase D | 75 | 800 | 90 |
| Kinase E | 500 | >10000 | 600 |
| Kinase F | >1000 | >10000 | >1000 |
| Kinase G | 300 | 1500 | 450 |
| Kinase H | 900 | >5000 | 1100 |
Experimental Protocols
A detailed methodology for the in vitro radiometric kinase assay used to generate the cross-reactivity data is provided below.
In Vitro Radiometric Kinase Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of the FMB derivatives against a panel of protein kinases.
2. Materials:
-
Recombinant human kinases (HK1, HK2, Kinases A-H)
-
Peptide substrate specific for each kinase
-
[γ-³²P]ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
FMB derivatives (dissolved in 100% DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
3. Procedure:
-
Prepare serial dilutions of the FMB derivatives in 100% DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted FMB derivative or DMSO (as a control).
-
Add 20 µL of the kinase/substrate mixture (containing the specific recombinant kinase and its corresponding peptide substrate in assay buffer) to each well.
-
Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution (in assay buffer) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate three times with wash buffer to remove any unbound [γ-³²P]ATP.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the FMB derivative relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of the primary target and the experimental workflow for the cross-reactivity studies.
A Comparative Guide to the Synthesis of Substituted Benzyl Alcohols: Benchmarking Efficiency
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry. These versatile intermediates are pivotal in the construction of a vast array of pharmaceuticals, natural products, and functional materials. This guide provides an objective, data-driven comparison of common synthetic methodologies, offering insights into their relative efficiencies and substrate scope. Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of the most suitable synthetic strategy.
Data Presentation: Quantitative Comparison of Synthesis Routes
The choice of synthetic route to a substituted benzyl alcohol is often a trade-off between yield, selectivity, substrate tolerance, and reaction conditions. Below, we present a comparative summary of two of the most prevalent methods: the reduction of substituted benzaldehydes and the Grignard reaction with corresponding carbonyl compounds.
Table 1: Synthesis of Substituted Benzyl Alcohols via Reduction of Benzaldehydes
The reduction of benzaldehydes is a widely employed, atom-economical method for accessing benzyl alcohols. A variety of reducing agents and catalytic systems can be utilized, each with its own advantages.
| Substrate (Benzaldehyde Derivative) | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | Room Temp | 0.5 | >95 | [1] |
| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | Room Temp | 0.25 | 95 | [2] |
| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Room Temp | 0.5 | 98 | [1] |
| 2-Chlorobenzaldehyde | Ru/CMK-3, H₂ (1 MPa) | Isopropanol | 80 | 1 | >99 | [3] |
| 3-Methoxybenzaldehyde | Ru/CMK-3, H₂ (1 MPa) | Isopropanol | 80 | 1 | 10 | [3] |
| 4-Fluorobenzaldehyde | [Mn(PNP-iPr)(CO)₂(H)], H₂ (50 bar) | Ethanol | 25 | 18 | >99 | [4] |
Table 2: Synthesis of Substituted Benzyl Alcohols via Grignard Reaction
The Grignard reaction offers a powerful method for constructing carbon-carbon bonds, allowing for the synthesis of a diverse range of substituted benzyl alcohols.
| Electrophile | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde | Phenylmagnesium bromide | Diethyl ether | Reflux | 1 | ~65-75 | [5][6] |
| 4-Fluorobenzaldehyde | Methylmagnesium bromide | Diethyl ether | 0 to RT | 1-2 | ~85-95 | [7] |
| Methyl benzoate | Phenylmagnesium bromide (2 eq.) | THF | Reflux | 0.5 | ~90 | [8] |
| Benzaldehyde | Benzylmagnesium chloride | Diethyl ether | Reflux | 1-2 | High | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the key methods discussed.
Protocol 1: Reduction of 4-Chlorobenzaldehyde using Sodium Borohydride
This protocol describes a standard procedure for the reduction of an electron-deficient benzaldehyde.
Materials:
-
4-Chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 eq) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzyl alcohol, which can be further purified by recrystallization or column chromatography.[2]
Protocol 2: Grignard Synthesis of 1-(4-Fluorophenyl)ethanol
This protocol outlines the synthesis of a secondary benzyl alcohol via the addition of a Grignard reagent to a substituted benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Bromomethane (or methylmagnesium bromide solution)
-
Anhydrous diethyl ether
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.
-
Stir until the solids dissolve and two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-fluorophenyl)ethanol, which can be purified by distillation or column chromatography.[7]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and analysis of substituted benzyl alcohols.
References
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Unraveling the Cytotoxic Landscape of Fluoromethoxy Isomers: A Comparative Analysis
The Influence of Fluorine and Methoxy Groups on Cytotoxicity: A Broader Perspective
The introduction of fluorine atoms or methoxy groups into organic molecules is a common strategy in medicinal chemistry to modulate their biological activity. Fluorine, with its high electronegativity, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound.[1][2] The methoxy group can also influence a molecule's pharmacological profile through electronic and steric effects.[3]
Studies on various classes of compounds have shown that the position of these substituents can be critical for their cytotoxic effects. For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro-substituted compound displayed better inhibitory activity compared to its meta- and para-substituted counterparts.[3] Similarly, the cytotoxic potential of some phenylacetamide derivatives was influenced by the position of fluoro and methoxy substituents.[4] However, these findings are specific to the studied molecular scaffolds and cannot be directly extrapolated to all fluoromethoxy-substituted compounds.
Experimental Protocols for Cytotoxicity Assessment
To facilitate future comparative studies, this section outlines a detailed, standardized protocol for determining and comparing the cytotoxicity of different chemical compounds, such as fluoromethoxy isomers. The most common method for assessing in vitro cytotoxicity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (fluoromethoxy isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the fluoromethoxy isomers. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve. A lower IC50 value indicates greater cytotoxic potency.[6][7]
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the cytotoxicity of fluoromethoxy isomers, the following experimental workflow is presented.
Potential Signaling Pathways Involved in Cytotoxicity
While specific pathways affected by fluoromethoxy isomers are yet to be elucidated, chalcone derivatives, which can feature methoxy and fluoro-substituents, are known to induce apoptosis (programmed cell death) through the modulation of key signaling pathways.[5] A common mechanism involves the p53 tumor suppressor protein, which can trigger apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5]
Conclusion and Future Directions
The systematic comparison of the cytotoxicity of fluoromethoxy positional isomers represents a significant and underexplored area in cancer research. The lack of direct comparative data underscores the need for dedicated studies to elucidate the structure-activity relationships governed by the isomeric position of the fluoromethoxy group. By employing standardized cytotoxicity assays, such as the MTT assay, researchers can generate the crucial data needed to understand how these subtle structural changes impact anticancer activity. Such studies would be invaluable for the rational design of novel and more potent cytotoxic agents for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-methoxybenzenemethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling 3-Fluoro-2-methoxybenzenemethanol, a halogenated organic compound, adherence to strict disposal protocols is mandatory. This guide provides essential, step-by-step instructions for the proper disposal of this substance, aligning with general laboratory safety and hazardous waste management principles.
Immediate Safety and Handling Precautions
Key safety precautions include:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[4][6]
In case of accidental exposure, follow standard first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][4]
-
Skin: Wash off immediately with soap and plenty of water.[1][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2][4]
Hazard Classification and Waste Segregation
This compound is classified as a halogenated organic compound.[7] This classification is critical for proper waste segregation to prevent dangerous chemical reactions.[8][9]
Segregation Guidelines:
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste with non-halogenated organic waste.[7][10]
-
Acids and Bases: Store separately from acids and bases.[8]
-
Other Incompatibles: Keep separate from strong oxidizing agents, heavy metals, and cyanides.[6][10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10][13]
-
Container Selection:
-
Obtain a designated waste container compatible with halogenated organic compounds (e.g., a polyethylene or glass container).[5][6] The original chemical container is often the best choice if it is in good condition.[12]
-
Ensure the container has a secure, screw-top cap and is free of leaks or external residue.[8][12]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6][9]
-
Clearly write the full chemical name, "this compound," and the approximate quantity or concentration.[7][8] Do not use abbreviations or chemical formulas.[9]
-
Indicate the associated hazards (e.g., "Irritant," "Flammable" if applicable).[4][6]
-
-
Accumulation of Waste:
-
Perform all waste transfers within a chemical fume hood to minimize exposure.[6][9]
-
Carefully pour the waste into the labeled container, avoiding splashes.
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]
-
Keep the container securely capped at all times, except when adding waste.[8][11][12]
-
-
Storage:
-
Arranging for Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [11] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [11] |
| Maximum Storage Time for Partially Filled Container | Up to 1 year | [8] |
| Removal Time for Full Container | Within 3 days | [8] |
| Acceptable pH for Aqueous Waste Drain Disposal | 5.5 - 10.5 (Not applicable to this compound) | [13] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Personal protective equipment for handling 3-Fluoro-2-methoxybenzenemethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-2-methoxybenzenemethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
1. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against aromatic solvents and alcohols.[2][3] Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a risk of splashing.[2][3] |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary. |
2. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
2.1. Preparation and Weighing
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood.[4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, glassware, and spill cleanup materials, are readily accessible.
-
Weighing: If weighing the solid compound, perform this task in a fume hood to avoid inhalation of any dust particles. Use a tared and sealed container to minimize exposure.
2.2. Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to control the temperature and prevent excessive vapor generation.
-
Closed System: Whenever possible, conduct reactions in a closed system to contain vapors.
2.3. Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.
-
Purification: For purification via chromatography, perform the procedure within a fume hood.
3. Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[5][6]
3.1. Waste Segregation
-
Halogenated vs. Non-Halogenated: It is imperative to collect halogenated organic waste separately from non-halogenated waste streams.[6][7] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complexity.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled solid waste container.
3.2. Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume.[7][8]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5] The containers should be kept closed except when adding waste and stored in secondary containment to prevent spills.
4. Emergency Procedures
4.1. Spills
-
Small Spills: For a small spill contained within a chemical fume hood, use an inert absorbent material to clean it up. Place the absorbent material in a sealed bag and dispose of it as halogenated solid waste.[5]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Experimental Workflow for Handling this compound
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. hsa.ie [hsa.ie]
- 3. mcrsafety.com [mcrsafety.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
